N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 106624. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonyl-[2-(4-methylphenyl)sulfonyloxyethyl]amino]ethyl 4-methylbenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO8S3/c1-20-4-10-23(11-5-20)35(27,28)26(16-18-33-36(29,30)24-12-6-21(2)7-13-24)17-19-34-37(31,32)25-14-8-22(3)9-15-25/h4-15H,16-19H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDZYMIEDBLSDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCOS(=O)(=O)C2=CC=C(C=C2)C)CCOS(=O)(=O)C3=CC=C(C=C3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO8S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20295976 | |
| Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
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Molecular Weight |
567.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16695-22-0 | |
| Record name | 4-Methyl-N,N-bis[2-[[(4-methylphenyl)sulfonyl]oxy]ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16695-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N-Bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide | |
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| Record name | 16695-22-0 | |
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| Record name | [(4-Methylbenzene-1-sulfonyl)azanediyl]di(ethane-2,1-diyl) bis(4-methylbenzene-1-sulfonate) | |
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| Record name | N,N-bis(2-(p-toluenesulfonyloxy)ethyl)-p-toluenesulfonamide | |
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| Record name | N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (CAS 16695-22-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, also known as N,O,O′-Tritosyldiethanolamine, is a key reagent in synthetic organic chemistry, particularly in the construction of complex macrocyclic structures. Its bifunctional nature, possessing two good leaving groups (tosylates), makes it an ideal building block for the synthesis of aza-macrocycles, which are pivotal in various fields including medicinal chemistry, materials science, and as chelating agents. This guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on detailed experimental protocols and quantitative data.
Physicochemical Properties
This compound is a white to off-white solid at room temperature. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 16695-22-0 | [1][2][3] |
| Molecular Formula | C25H29NO8S3 | [3] |
| Molecular Weight | 567.69 g/mol | [3] |
| Melting Point | 92-98 °C (lit.) | [1] |
| Appearance | White to Almost white powder to crystal | [4] |
| Purity | ≥96% to >98.0%(HPLC)(N) | [3][4] |
| Linear Formula | CH3C6H4SO2N(CH2CH2OSO2C6H4CH3)2 | [1] |
| Synonyms | N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide, N,O,O′-Tritosyldiethanolamine | [1] |
Synthesis
Conceptual Synthetic Pathway
The synthesis would likely involve the initial N-tosylation of diethanolamine, followed by the O-tosylation of the two hydroxyl groups. This pathway is illustrated in the diagram below.
Caption: Conceptual synthesis of the title compound.
Applications in Aza-Macrocycle Synthesis
A primary application of this compound is in the Richman-Atkins synthesis of aza-macrocycles. This method involves the reaction of a bis-sulfonamide with a di-tosylate or other di-electrophile. The title compound serves as a key di-tosylate reagent in this cyclization reaction.
Synthesis of 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane
A notable example is the synthesis of a substituted 1,4,7-triazacyclononane derivative. In this reaction, this compound is reacted with a protected diamine to form the nine-membered macrocycle.
The following protocol is based on the reaction described by McMurry et al. (1993).
Reaction Scheme:
N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine + N,N-Bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide → 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane
Procedure:
-
To a solution of N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine in anhydrous dimethylformamide (DMF), add an equimolar amount of this compound.
-
Add a suitable base, such as cesium carbonate or potassium carbonate, to facilitate the cyclization.
-
Heat the reaction mixture at an elevated temperature (e.g., 60-90 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture to room temperature.
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Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired macrocycle.
| Parameter | Value | Reference |
| Reactant 1 | N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine | [5] |
| Reactant 2 | N,N-Bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide | [5] |
| Product | 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane | [5] |
| Yield | 55% | [5] |
General Workflow for Richman-Atkins Cyclization
The Richman-Atkins cyclization is a robust method for the synthesis of a wide range of macrocyclic polyamines. The general workflow is depicted below. This methodology is particularly valuable as it often does not require high-dilution conditions, which are typically necessary to favor intramolecular cyclization over intermolecular polymerization.[6]
Caption: General workflow of the Richman-Atkins cyclization.
Other Applications
Beyond the synthesis of aza-macrocycles, this compound is also utilized in the preparation of:
-
Carbon-bridged metallacarboranes : These compounds have potential applications in catalysis and materials science.
-
Tetrakis(phosphonomethyl)-substituted cyclododecanes : These molecules can act as powerful chelating agents.
Safety Information
This compound should be handled with appropriate safety precautions in a laboratory setting.
| Hazard Information | Details |
| GHS Pictogram | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H317: May cause an allergic skin reaction. H413: May cause long lasting harmful effects to aquatic life. |
| Precautionary Statements | P261, P272, P273, P280, P302 + P352, P333 + P313 |
| Personal Protective Equipment | Dust mask type N95 (US), Eyeshields, Gloves |
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex cyclic molecules, most notably aza-macrocycles via the Richman-Atkins cyclization. Its well-defined reactivity and commercial availability make it an important tool for researchers in synthetic and medicinal chemistry. Careful handling in accordance with safety guidelines is essential. Future research may further expand the utility of this compound in the development of novel functional materials and therapeutic agents.
References
- 1. Synthesis of novel derivatives of 1,4,7-triazacyclononane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of C- and N-functionalised derivatives of 1,4,7-triazacyclononane-1,4,7-triyltriacetic acid (NOTA), 1,4,7,10-tetra-azacyclododecane-1,4,7,10-tetrayltetra-acetic acid (DOTA), and diethylenenetriaminepenta-acetic acid (DTPA): bifunctional complexing agents for the derivatisation of antibodies - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
An In-depth Technical Guide on the Physicochemical Properties of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
For the attention of: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available physicochemical properties of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, a complex organic compound often utilized as a reagent in the synthesis of macrocyclic structures. Due to the limited availability of comprehensive quantitative solubility data in publicly accessible literature, this document also outlines a detailed experimental protocol for determining its solubility in various common laboratory solvents.
Physicochemical Properties
This compound, also known as N,O,O′-Tritosyldiethanolamine, is a white solid at room temperature. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₉NO₈S₃ | [1] |
| Molecular Weight | 567.69 g/mol | [1][2] |
| Melting Point | 92-98 °C | [1][2] |
| Physical Appearance | White solid | |
| Qualitative Solubility | Soluble in Methanol | [1] |
Experimental Protocol for Solubility Determination
The following protocol provides a standardized method for determining the quantitative solubility of this compound in various solvents.
Objective: To determine the saturation solubility of this compound in a range of laboratory solvents at a controlled temperature.
Materials:
-
This compound (high purity)
-
Selected solvents (e.g., water, ethanol, methanol, isopropanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), dichloromethane, chloroform, ethyl acetate, toluene)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Thermostatic shaker or orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Clarification:
-
After the equilibration period, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.
-
Carefully transfer the supernatant to centrifuge tubes.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet any remaining suspended solid.
-
-
Sample Analysis (Using HPLC):
-
Prepare a series of calibration standards of the compound in a suitable solvent (one in which it is freely soluble, e.g., methanol).
-
Generate a calibration curve by plotting the peak area (from HPLC) or absorbance (from UV-Vis) against the concentration of the standards.
-
Carefully withdraw an aliquot of the clear supernatant from each saturated solution and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the range of the calibration curve.
-
Inject the diluted samples into the HPLC system and record the peak areas.
-
-
Calculation of Solubility:
-
Using the calibration curve, determine the concentration of the diluted samples.
-
Calculate the original concentration of the saturated solution by accounting for the dilution factor.
-
Express the solubility in appropriate units (e.g., mg/mL, g/L, or mol/L).
-
Logical Workflow for Solubility Determination
The following diagram illustrates the general workflow for the experimental determination of a compound's solubility.
Caption: A generalized workflow for determining the solubility of a chemical compound.
References
The Synthetic Cornerstone: An In-depth Technical Guide to N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, also known as N,O,O'-Tritosyldiethanolamine, is a versatile trifunctional electrophile. Its strategic importance in synthetic chemistry lies in its capacity to act as a cornerstone for the construction of complex macrocyclic and polycyclic architectures. The presence of three p-toluenesulfonyl (tosyl) groups, one protecting a secondary amine and two esterified to hydroxyl groups, renders it an ideal precursor for sequential and controlled reactions. The tosyl groups serve dual purposes: as excellent leaving groups in nucleophilic substitution reactions and as robust protecting groups for the amine functionality. This guide provides a comprehensive overview of the primary applications of this reagent, with a focus on its role in the synthesis of aza-macrocycles, which are pivotal in the development of bifunctional chelators for medical imaging and therapeutic applications.
Core Applications
The principal utility of this compound is as a key building block in the synthesis of:
-
Selectively protected aza-macrocycles: These are crucial scaffolds for bifunctional chelators used in nuclear medicine.
-
Carbon-bridged metallacarboranes: These compounds have potential applications in catalysis and materials science.
-
Tetrakis(phosphonomethyl)-substituted cyclododecanes: These molecules are of interest for their chelating properties.
This guide will focus on the most well-documented application: the synthesis of aza-macrocycles.
Synthesis of Aza-macrocycles: The Richman-Atkins Cyclization
The formation of aza-macrocycles using this compound is a classic example of the Richman-Atkins cyclization reaction. This powerful method involves the reaction of a tosyl-protected polyamine with a di-tosylated alcohol under basic conditions to form the macrocyclic ring.
A notable example is the synthesis of 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane, a precursor to the bifunctional chelator 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA-Bz-NCS).[1] This chelator is designed for labeling antibodies and other biomolecules with radiometals for use in diagnostic imaging and radiotherapy.
Experimental Protocol: Synthesis of 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane[1]
This protocol is adapted from McMurry et al., Bioconjugate Chemistry, 1993.[1]
Reactants and Conditions:
| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (mmol) | Volume/Mass |
| N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine | 647.80 | 1.0 | 648 mg |
| This compound | 567.69 | 1.0 | 568 mg |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | 2.0 | 652 mg |
| N,N-Dimethylformamide (DMF), anhydrous | 73.09 | - | 100 mL |
| Reaction Temperature | - | - | 100 °C |
| Reaction Time | - | - | 4 hours |
| Yield | - | - | 55% |
Procedure:
-
To a solution of N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine (1.0 mmol) in anhydrous N,N-dimethylformamide (50 mL) is added cesium carbonate (2.0 mmol).
-
The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the disodium salt.
-
A solution of this compound (1.0 mmol) in anhydrous N,N-dimethylformamide (50 mL) is added dropwise to the reaction mixture over a period of 1 hour.
-
The reaction mixture is then heated to 100 °C and stirred for 4 hours.
-
After cooling to room temperature, the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane (100 mL) and water (100 mL).
-
The organic layer is separated, washed with brine (2 x 50 mL), and dried over anhydrous sodium sulfate.
-
The solvent is evaporated, and the crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford the desired product.
Deprotection of the Aza-macrocycle[1]
The tosyl groups can be removed under harsh acidic conditions to yield the free amine.
Reactants and Conditions:
| Reactant/Reagent | Concentration | Volume | Temperature | Time | Yield |
| 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane | - | - | - | - | - |
| Sulfuric Acid (H₂SO₄) | 90% | - | 90 °C | - | 23% |
Procedure:
-
The protected macrocycle is treated with 90% sulfuric acid at 90 °C.
-
The reaction progress is monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is carefully poured onto ice and neutralized with a strong base (e.g., NaOH).
-
The deprotected product is then extracted with an appropriate organic solvent.
Experimental Workflow and Logical Relationships
The synthesis of the bifunctional chelator precursor involves a multi-step process that can be visualized as a workflow.
Caption: Synthetic pathway from starting materials to the bifunctional chelator.
Other Applications
While detailed experimental protocols for the use of this compound in the synthesis of carbon-bridged metallacarboranes and tetrakis(phosphonomethyl)-substituted cyclododecanes are not as readily available in the public domain, its role as a key electrophilic building block is inferred. In these syntheses, it would likely react with appropriate nucleophiles under conditions similar to the Richman-Atkins cyclization to form the desired complex polycyclic structures. Further investigation into specialized literature in organometallic and coordination chemistry may provide more specific examples.
Conclusion
This compound is a powerful and versatile reagent for the construction of complex cyclic and polycyclic molecules. Its primary and most well-documented application is in the synthesis of aza-macrocycles via the Richman-Atkins cyclization, which are essential precursors for bifunctional chelators used in medical applications. The detailed protocol provided herein for the synthesis of a key triazacyclononane derivative serves as a practical guide for researchers in the fields of medicinal chemistry, drug development, and synthetic organic chemistry. While its application in the synthesis of other complex molecules is known, further exploration of specific literature is required to obtain detailed experimental procedures for those transformations.
References
An In-depth Technical Guide on the Discovery and Synthesis of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, a key reagent in the synthesis of macrocyclic polyamines and other complex molecules. This document details the discovery, synthesis, and key chemical properties of this compound. It includes detailed experimental protocols for its preparation, a summary of its quantitative data, and visualizations of the synthetic pathway. This guide is intended to be a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and drug development.
Introduction
This compound, also known as N,O,O′-Tritosyldiethanolamine, is a trifunctional electrophile that has proven to be an invaluable building block in the construction of complex nitrogen-containing macrocycles. Its discovery and application have been pivotal in the development of synthetic routes to aza-macrocycles, which are important structural motifs in various biologically active compounds and metal chelators. The presence of three p-toluenesulfonyl (tosyl) groups, one protecting the nitrogen atom and two serving as excellent leaving groups on the ethyl chains, makes this molecule a versatile reagent for cyclization reactions.
Discovery
While the exact first synthesis of this compound is not definitively documented in a singular "discovery" paper, its use as a key reagent in the widely adopted Richman-Atkins synthesis of macrocyclic polyamines points to its development within the context of macrocyclic chemistry. The work of Yoon et al. in 2001, which reported the crystal structure of a "tritosylate of diethanolamine," provided crucial structural characterization of this molecule. Its application in the synthesis of bifunctional chelators, as described by McMurry et al. in 1993, further solidified its importance as a readily available and efficient cyclizing agent.
Synthesis
The synthesis of this compound is a two-step process starting from commercially available diethanolamine. The first step involves the tosylation of the secondary amine of diethanolamine, followed by the tosylation of the two hydroxyl groups.
Synthesis of the Precursor: N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide
The initial step is the selective N-tosylation of diethanolamine.
Experimental Protocol:
To a solution of diethanolamine (1 equivalent) in pyridine, p-toluenesulfonyl chloride (1 equivalent) is added. The reaction mixture is refluxed for 4 hours. Upon completion of the reaction, the pyridine is removed under reduced pressure, and the product is purified by crystallization.
Synthesis of this compound
The second step involves the tosylation of the hydroxyl groups of the N-tosylated diethanolamine intermediate.
Experimental Protocol:
N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide (1 equivalent) is dissolved in pyridine. To this solution, p-toluenesulfonyl chloride (2 equivalents) is added, and the mixture is stirred at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The crude product is then purified by recrystallization.
Quantitative Data
The following table summarizes the key quantitative data for this compound and its precursor.
| Property | N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide | This compound |
| Molecular Formula | C₁₁H₁₇NO₄S | C₂₅H₂₉NO₈S₃ |
| Molecular Weight | 259.32 g/mol | 567.69 g/mol [1] |
| CAS Number | 7146-67-0 | 16695-22-0[1] |
| Melting Point | 95-98 °C | 92-98 °C[2] |
| Appearance | White crystalline powder | White to off-white solid |
| Purity | >97.0% (HPLC) | ≥96%[1] |
Visualization of the Synthetic Pathway
The synthesis of this compound can be visualized as a two-step process. The following diagrams illustrate the overall workflow and the detailed chemical transformations.
Caption: Overall workflow for the synthesis of the target compound.
Caption: Detailed chemical transformations in the two-step synthesis.
Applications in Synthesis
The primary application of this compound is in the Richman-Atkins synthesis of macrocyclic polyamines. In a typical reaction, it serves as the dielectrophile that reacts with a disulfonated diamine in the presence of a base to form the macrocyclic ring. For instance, its reaction with N,N′-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine yields 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane in a 55% yield. This versatility makes it a cornerstone reagent for constructing complex molecular architectures.
Caption: General pathway for the synthesis of aza-macrocycles.
Conclusion
This compound is a well-established and highly effective reagent in synthetic organic chemistry. Its straightforward two-step synthesis from readily available starting materials and its predictable reactivity make it an indispensable tool for the construction of aza-macrocycles. This technical guide provides the essential information for researchers and professionals to understand and utilize this valuable compound in their synthetic endeavors. The detailed protocols and compiled data herein are intended to facilitate its application in the development of novel molecules with potential applications in medicine and materials science.
References
Technical Data Sheet: N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
This document provides a detailed summary of the molecular weight for N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, a compound frequently utilized in the synthesis of azamacrocycles.[1]
Chemical Identity
| Identifier | Value |
| Compound Name | This compound |
| Synonyms | N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide, N,O,O′-Tritosyldiethanolamine[2] |
| CAS Number | 16695-22-0[1] |
| Molecular Formula | C₂₅H₂₉NO₈S₃[1][3] |
| Linear Formula | CH₃C₆H₄SO₂N(CH₂CH₂OSO₂C₆H₄CH₃)₂[2] |
Molecular Weight
The molecular weight of this compound is 567.69 g/mol .[1][3] The calculation is based on the summation of the atomic weights of its constituent atoms as derived from its empirical formula, C₂₅H₂₉NO₈S₃.
A detailed breakdown of the atomic composition and their contribution to the overall molecular weight is presented below.
| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |
| Carbon | C | 25 | 12.011 | 300.275 |
| Hydrogen | H | 29 | 1.008 | 29.232 |
| Nitrogen | N | 1 | 14.007 | 14.007 |
| Oxygen | O | 8 | 15.999 | 127.992 |
| Sulfur | S | 3 | 32.06 | 96.18 |
| Total | 567.686 |
Note: Atomic weights are based on IUPAC standard atomic weights. The slight difference between the calculated total and the reported molecular weight is due to rounding of atomic weight values.
Molecular Composition Visualization
The following diagram illustrates the elemental composition of this compound.
Caption: Elemental breakdown of the target molecule.
References
In-Depth Technical Guide: Spectral and Synthetic Profile of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data and synthetic protocols for N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide, a key intermediate in the synthesis of complex molecules such as aza-macrocycles and metallacarboranes.
Physicochemical Properties
N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide is a white crystalline solid. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₉NO₈S₃ | [1][2] |
| Molecular Weight | 567.69 g/mol | [1][2] |
| CAS Number | 16695-22-0 | [1][2] |
| Melting Point | 92-98 °C | [1] |
| Appearance | White to off-white crystalline powder |
Spectral Data
Detailed spectral analysis is crucial for the unambiguous identification and quality control of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide. The following tables summarize the key spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Expected Chemical Shifts)
| Protons | Chemical Shift (ppm) | Multiplicity | Integration |
| Ar-CH₃ (tosyl groups) | ~2.4 | s | 9H |
| N-CH₂-CH₂ -O | ~3.5 | t | 4H |
| N-CH₂ -CH₂-O | ~4.1 | t | 4H |
| Ar-H (tosyl groups) | ~7.3-7.8 | m | 12H |
¹³C NMR (Expected Chemical Shifts)
| Carbon | Chemical Shift (ppm) |
| Ar-C H₃ | ~21 |
| N-C H₂-CH₂-O | ~48 |
| N-CH₂-C H₂-O | ~68 |
| Ar-C | ~127-145 |
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Wavenumber (cm⁻¹) |
| S=O stretch (sulfonamide) | 1350-1300 and 1160-1120 |
| C-O stretch (ester) | 1250-1000 |
| C=C stretch (aromatic) | 1600-1450 |
| C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 3000-2850 |
Mass Spectrometry (MS)
Mass spectrometry data would confirm the molecular weight of the compound.
| Ion | [M+H]⁺ | [M+Na]⁺ |
| Expected m/z | 568.1 | 590.1 |
Experimental Protocols
A detailed experimental protocol for the synthesis of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide is provided below, based on established synthetic transformations. The synthesis is typically a two-step process starting from diethanolamine.
Synthesis of N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide
The first step involves the tosylation of the secondary amine of diethanolamine.
Procedure:
-
Diethanolamine is dissolved in a suitable solvent, such as pyridine or dichloromethane, and cooled in an ice bath.
-
A solution of p-toluenesulfonyl chloride (1 equivalent) in the same solvent is added dropwise to the cooled solution of diethanolamine.
-
The reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC).
-
The reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with dilute acid, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure to yield N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide, which can be purified by crystallization or column chromatography.
Synthesis of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide
The second step involves the tosylation of the two primary alcohol groups of the intermediate.
Procedure:
-
N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide is dissolved in a suitable solvent like pyridine or dichloromethane and cooled in an ice bath.
-
p-Toluenesulfonyl chloride (at least 2 equivalents) is added portion-wise to the cooled solution.
-
The reaction mixture is stirred at room temperature until completion (monitored by TLC).
-
The work-up procedure is similar to the first step, involving quenching with water, extraction, washing, drying, and solvent removal.
-
The final product, N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide, is typically obtained as a solid and can be purified by recrystallization.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide.
Caption: General workflow for the two-step synthesis of the title compound.
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression of protecting group chemistry, where the more reactive secondary amine is first tosylated, followed by the tosylation of the less reactive primary alcohols.
Caption: Logical progression of the synthetic route.
Applications in Drug Development and Research
N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide serves as a versatile building block in medicinal chemistry and materials science. Its primary application lies in the construction of macrocyclic structures. The two tosylate groups act as excellent leaving groups, facilitating cyclization reactions with various nucleophiles, such as diamines, to form aza-macrocycles.[3][4] These macrocycles are of significant interest in drug development as they can act as chelating agents for metal ions in diagnostic and therapeutic applications, or as scaffolds for creating complex molecular architectures with specific biological activities.[5]
References
- 1. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. researchgate.net [researchgate.net]
- 4. N,N-Bis 2-(p-tolylsulfonyloxy)ethyl -p-toluenesulfonamide 97 16695-22-0 [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide on the safe handling, storage, and disposal of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (CAS: 16695-22-0). The information herein is compiled to ensure the safety of laboratory and manufacturing personnel working with this compound.
Compound Identification and Properties
This compound is a crystalline powder primarily used as a reagent in organic synthesis, particularly for the preparation of aza-macrocycles.[1] It is also known by the synonyms N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide and N,O,O′-Tritosyldiethanolamine.[2]
Table 1: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 16695-22-0 | |
| Molecular Formula | C₂₅H₂₉NO₈S₃ | [2] |
| Molecular Weight | 567.69 g/mol | [2] |
| Appearance | White to pale yellow crystalline powder | |
| Melting Point | 92-98 °C | [1] |
| Boiling Point | 732.4 °C at 760 mmHg (Predicted) | [1] |
| Density | 1.345 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in Methanol | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions |[1] |
Hazard Identification and Classification
According to the Safety Data Sheet (SDS), this compound is classified as a skin sensitizer and poses a long-term hazard to aquatic life.[2][3]
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction.[2][3] |
| Chronic Aquatic Toxicity | 4 | H413: May cause long lasting harmful effects to aquatic life.[2][3] |
Hazard Pictogram:
Safety and Handling Protocols
Adherence to strict safety protocols is mandatory when handling this compound to minimize risk of exposure and environmental release.
Personal Protective Equipment (PPE)
Proper PPE is the first line of defense against chemical exposure.
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2][3]
-
Eye Protection: Use safety glasses with side-shields or chemical goggles.
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[2] Handling should occur in a well-ventilated area, preferably within a chemical fume hood.[2]
Safe Handling Practices
-
Contaminated work clothing must not be allowed out of the workplace.[2]
-
Keep the container tightly closed when not in use.[2]
-
Store in a cool, dark, and dry place away from incompatible materials such as oxidizing agents.[2]
First Aid Measures
In case of exposure, follow these guidelines immediately.
Table 3: First Aid Procedures
| Exposure Route | First Aid Measure |
|---|---|
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation or a rash occurs, seek medical advice/attention.[2][3] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice/attention.[2] |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice/attention.[2][3] |
| Ingestion | Rinse mouth. Seek medical advice/attention if you feel unwell.[2][3] |
Accidental Release and Disposal
Accidental Release Measures
-
Evacuate personnel to a safe area.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid dust generation. Sweep up the spilled material and place it in a suitable, closed container for disposal.
-
Prevent entry into waterways, as the material may be harmful to aquatic life.[2][3]
Disposal Considerations
-
Dispose of contents and container in accordance with local, regional, and national regulations.[2][3]
Toxicological Information
There is limited specific toxicological data available for this compound. The primary known health effect is its potential to cause an allergic skin reaction (skin sensitization).[2][3]
Experimental Protocol Example
This compound is used as a reagent in the one-step synthesis of N-heteroalkyl-N′-tosylpiperazines. The following is a summary of the experimental protocol.
Objective: To synthesize 1-Cyclohexyl-4-tosylpiperazine.
Materials:
-
This compound (5.83 g, 10.3 mmol)
-
Potassium Carbonate (K₂CO₃) (8.00 g, 58.0 mmol)
-
Cyclohexylamine (0.99 g, 10.0 mmol)
-
Anhydrous Acetonitrile (CH₃CN) (50 mL)
-
Round-bottom flask
-
Reflux condenser
-
Nitrogen (N₂) atmosphere setup
-
Flash chromatography system (Silica gel)
Methodology: [4]
-
Add this compound, K₂CO₃, cyclohexylamine, and anhydrous CH₃CN to a round-bottom flask.
-
Heat the mixture to reflux under a nitrogen atmosphere for 12 hours.
-
Cool the mixture to room temperature.
-
Filter the mixture to remove solids.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting residue by flash chromatography using a mixture of CH₂Cl₂-CH₃OH-Et₃N as the eluent.
-
The final product, 1-cyclohexyl-4-tosylpiperazine, is obtained as a white solid.
Safety Note: This procedure should be carried out in a well-ventilated fume hood while wearing all appropriate PPE, given the hazardous nature of the starting material.
References
An In-depth Technical Guide to N,O,O′-Tritosyldiethanolamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,O,O′-Tritosyldiethanolamine, systematically named N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, is a triply tosylated derivative of diethanolamine. The introduction of three p-toluenesulfonyl (tosyl) groups significantly alters the physicochemical properties of the parent diethanolamine molecule, transforming it from a hydrophilic, basic compound into a more complex, lipophilic structure. The tosyl groups, being excellent leaving groups, also impart significant reactivity to the molecule, making it a potentially valuable intermediate in organic synthesis. This guide provides a comprehensive overview of the basic characteristics of N,O,O′-Tritosyldiethanolamine, including its physical properties, a detailed experimental protocol for its synthesis, and an analysis of its expected spectroscopic characteristics.
Core Characteristics
The fundamental properties of N,O,O′-Tritosyldiethanolamine are summarized in the table below. These data are compiled from commercial supplier information and crystallographic studies.
| Property | Value | Reference |
| Chemical Name | This compound | [1][2][3] |
| Synonyms | N,O,O′-Tritosyldiethanolamine, N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide | [2] |
| CAS Number | 16695-22-0 | [1][2][3] |
| Molecular Formula | C₂₅H₂₉NO₈S₃ | [1][3] |
| Molecular Weight | 567.69 g/mol | [1][2][3] |
| Melting Point | 92-98 °C | [2] |
| Appearance | Crystalline powder | [4] |
Synthesis
The synthesis of N,O,O′-Tritosyldiethanolamine involves the tosylation of diethanolamine, where the nitrogen atom of the secondary amine and the oxygen atoms of the two hydroxyl groups react with p-toluenesulfonyl chloride.
Synthetic Workflow
The overall synthetic pathway can be visualized as a three-step tosylation process.
Caption: Synthetic pathway for N,O,O′-Tritosyldiethanolamine.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of N,O,O′-Tritosyldiethanolamine, adapted from general tosylation procedures. The original synthesis is reported by Searle & Geue (1984).[5]
Materials:
-
Diethanolamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethanol (for recrystallization)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve diethanolamine (1.0 eq.) in anhydrous dichloromethane. Cool the solution to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add pyridine (3.5 eq.) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (3.3 eq.). Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from ethanol to yield N,O,O′-Tritosyldiethanolamine as a crystalline solid.
Spectroscopic Characteristics (Predicted)
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the three tosyl groups and the aliphatic protons of the diethanolamine backbone.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8 - 7.6 | Doublet | 6H | Aromatic protons ortho to the sulfonyl groups |
| ~7.4 - 7.2 | Doublet | 6H | Aromatic protons meta to the sulfonyl groups |
| ~4.2 - 4.0 | Triplet | 4H | -CH₂-O-Ts |
| ~3.6 - 3.4 | Triplet | 4H | -CH₂-N-Ts |
| ~2.4 | Singlet | 9H | Methyl protons of the three tosyl groups |
¹³C NMR Spectroscopy
The carbon NMR spectrum will be characterized by signals from the tosyl groups and the diethanolamine core.
| Chemical Shift (δ, ppm) | Assignment |
| ~145 | Aromatic C-SO₂ |
| ~135 | Aromatic C-CH₃ |
| ~130 | Aromatic CH (ortho to SO₂) |
| ~128 | Aromatic CH (meta to SO₂) |
| ~68 | -CH₂-O-Ts |
| ~48 | -CH₂-N-Ts |
| ~21 | -CH₃ |
IR Spectroscopy
The infrared spectrum will be dominated by strong absorptions from the sulfonyl groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1370 - 1340 | Strong | Asymmetric SO₂ stretching (sulfonate ester and sulfonamide) |
| ~1190 - 1170 | Strong | Symmetric SO₂ stretching (sulfonate ester) |
| ~1170 - 1150 | Strong | Symmetric SO₂ stretching (sulfonamide) |
| ~1600, ~1495 | Medium | Aromatic C=C stretching |
| ~1090 | Strong | S-O-C stretching |
| ~950 | Strong | S-N stretching |
Mass Spectrometry
The mass spectrum is expected to show a molecular ion peak, although it may be of low intensity depending on the ionization method. The fragmentation pattern will likely be dominated by the cleavage of the tosyl groups.
| m/z | Interpretation |
| 567.1 | [M]⁺ (Molecular ion) |
| 412.1 | [M - C₇H₇SO₂]⁺ (Loss of a tosyl radical) |
| 257.0 | [M - 2(C₇H₇SO₂)]⁺ (Loss of two tosyl radicals) |
| 155.0 | [C₇H₇SO₂]⁺ (Tosyl cation) |
| 91.1 | [C₇H₇]⁺ (Tropylium ion) |
Applications and Future Directions
N,O,O′-Tritosyldiethanolamine serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the preparation of azamacrocycles.[1][3] The presence of three tosyl groups allows for sequential or differential reactivity, enabling the construction of intricate molecular architectures. Its utility in drug development may lie in its role as a scaffold or a precursor to novel therapeutic agents. Further research into the reactivity and applications of this compound is warranted to fully explore its potential in medicinal chemistry and materials science.
References
Methodological & Application
Synthesis of Aza-Macrocycles Using N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of aza-macrocycles utilizing N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide. This reagent is a key building block in the Richman-Atkins synthesis, a powerful method for the preparation of polyaza macrocycles. The resulting aza-macrocycles, particularly derivatives of 1,4,7-triazacyclononane (TACN), are of significant interest in drug development, primarily as bifunctional chelators for radiopharmaceuticals used in diagnostic imaging and targeted radionuclide therapy.
Introduction
The synthesis of aza-macrocycles is a cornerstone of medicinal and materials chemistry. These cyclic polyamines serve as versatile scaffolds for a wide range of applications due to their ability to form stable complexes with metal ions. This compound, also known as N,O,O'-Tritosyldiethanolamine, is a commercially available and highly effective reagent for the construction of these macrocyclic frameworks. The p-toluenesulfonyl (tosyl) protecting groups on the nitrogen atoms facilitate the cyclization reaction and can be subsequently removed to yield the free aza-macrocycle.
The primary application of this synthetic methodology in drug development is the creation of bifunctional chelators. These molecules consist of a macrocyclic core that strongly binds to a radionuclide and a functional linker that can be conjugated to a targeting vector, such as a peptide or antibody. The resulting radiopharmaceutical can then be used for Positron Emission Tomography (PET) imaging to diagnose diseases like cancer or for targeted radionuclide therapy to deliver a cytotoxic dose of radiation directly to tumor cells.[1] Derivatives of 1,4,7-triazacyclononane, such as NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid), are particularly effective chelators for medically relevant radionuclides like Gallium-68 (⁶⁸Ga) and Copper-64 (⁶⁴Cu).[2][3]
General Reaction Scheme: Richman-Atkins Cyclization
The synthesis of aza-macrocycles using this compound typically follows the Richman-Atkins protocol. This involves the reaction of a di-tosylated diamine with the aforementioned di-tosylated triamine precursor in the presence of a base, commonly in a polar aprotic solvent like dimethylformamide (DMF).
Caption: General workflow of the Richman-Atkins aza-macrocycle synthesis.
Quantitative Data
The following table summarizes a key example of an aza-macrocycle synthesized using this compound.
| Diamine Precursor | Aza-macrocycle Product | Ring Size | Yield (%) | Reference |
| N,N'-Bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine | 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane | 9 | 55 | [4] |
Experimental Protocols
Protocol 1: Synthesis of 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane [4]
This protocol details the synthesis of a substituted 1,4,7-triazacyclononane derivative, a key precursor for bifunctional chelators.
Materials:
-
N,N'-Bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine
-
This compound (CAS: 16695-22-0)[5]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
Silica gel for column chromatography
Procedure:
-
To a solution of N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine in anhydrous DMF, add an equimolar amount of this compound.
-
Add a molar excess of anhydrous potassium carbonate to the reaction mixture.
-
Heat the mixture with stirring under an inert atmosphere (e.g., nitrogen or argon). The exact temperature and reaction time should be optimized and monitored by thin-layer chromatography (TLC). A typical condition for Richman-Atkins cyclization is heating at elevated temperatures (e.g., 80-120 °C) for several hours to overnight.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between chloroform and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in chloroform) to afford the pure 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane.
-
Characterize the final product by appropriate analytical methods (e.g., NMR, Mass Spectrometry).
Protocol 2: Deprotection of the N-Tosyl Protected Aza-macrocycle [4]
This protocol describes the removal of the p-toluenesulfonyl (tosyl) protecting groups to yield the free aza-macrocycle.
Materials:
-
N-Tosyl protected aza-macrocycle (e.g., 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane)
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
Procedure:
-
Carefully dissolve the N-tosyl protected aza-macrocycle in concentrated sulfuric acid.
-
Heat the solution at an elevated temperature (e.g., 90-100 °C) for several hours. The progress of the deprotection should be monitored (e.g., by HPLC-MS).
-
After the reaction is complete, cool the mixture in an ice bath and slowly add it to a vigorously stirred, cooled solution of a suitable base (e.g., concentrated NaOH solution) to neutralize the acid.
-
The free aza-macrocycle can then be extracted into an organic solvent (e.g., chloroform).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield the deprotected aza-macrocycle. Further purification may be necessary depending on the purity of the product.
Application in Drug Development: Bifunctional Chelators for Radiopharmaceuticals
The synthesized aza-macrocycles, particularly 1,4,7-triazacyclononane derivatives, are crucial starting materials for the development of bifunctional chelators for medical imaging and therapy. The workflow below illustrates the general process of creating a targeted radiopharmaceutical.
Caption: Workflow for the development and application of aza-macrocycle-based radiopharmaceuticals.
This workflow highlights the journey from the synthesized aza-macrocycle to its clinical application. The macrocycle is first functionalized to create a bifunctional chelator, which is then radiolabeled with a suitable radionuclide.[6] The resulting radiopharmaceutical is administered to a patient for either diagnostic PET imaging to visualize tumors or for targeted radionuclide therapy to destroy cancer cells.[3]
References
- 1. Novel chelators for cancer treatment: where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cas 16695-22-0,this compound | lookchem [lookchem.com]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols: N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide as a Reagent for Cyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide is a versatile bifunctional alkylating agent widely employed in the synthesis of aza-macrocycles. Its structure incorporates two tosylate leaving groups, making it an excellent electrophile for reaction with nucleophilic species, particularly disulfonated amines, to form cyclic compounds. This reagent is a cornerstone of the Richman-Atkins cyclization methodology, a powerful strategy for the preparation of polyaza macrocycles that avoids the need for high-dilution conditions. The resulting tosylated macrocycles can be subsequently deprotected to yield the free polyamines, which are important building blocks for various applications, including the development of ligands for metal complexes, MRI contrast agents, and therapeutic agents.
Principle of the Reaction
The use of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide in cyclization reactions is primarily exemplified by the Richman-Atkins synthesis of aza-macrocycles. This method involves the reaction of a di-sulfonamide with a di-tosylate (or another suitable di-electrophile). In this context, N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide serves as the di-tosylate component.
The general principle involves a double nucleophilic substitution reaction. A deprotonated di-sulfonamide acts as the nucleophile, attacking the electrophilic carbon atoms of the N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide, displacing the two tosylate leaving groups to form two new C-N bonds and, consequently, the macrocyclic ring. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF), in the presence of a base to deprotonate the sulfonamide nitrogens.
Key Applications
The primary application of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide is in the synthesis of aza-macrocycles, which are crucial components in:
-
Coordination Chemistry: As ligands for a wide range of metal ions, forming stable complexes with applications in catalysis and bioinorganic chemistry.
-
Medicinal Chemistry: As building blocks for therapeutic agents and diagnostic tools. For example, derivatives of 1,4,7-triazacyclononane (TACN) are used in the development of MRI contrast agents and radiopharmaceuticals.
-
Supramolecular Chemistry: In the construction of complex host-guest systems and molecular sensors.
Experimental Data
The following table summarizes representative quantitative data for a cyclization reaction using N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide.
| Reactant 1 | Reactant 2 | Product | Base | Solvent | Yield (%) | Reference |
| N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine | N,N-Bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide | 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane | Not specified, typical for Richman-Atkins | Not specified, typical for Richman-Atkins | 55 | [Bioconjugate Chemistry, 1993, 4 (3), pp 236–245] |
Experimental Protocols
Protocol 1: General Procedure for the Richman-Atkins Cyclization for the Synthesis of a Protected 1,4,7-Triazacyclononane Derivative
This protocol is a representative example based on the principles of the Richman-Atkins cyclization for the synthesis of a protected aza-macrocycle.
Materials:
-
N,N'-bis(p-tolylsulfonyl)diamine derivative
-
N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Procedure:
-
To a solution of the N,N'-bis(p-tolylsulfonyl)diamine derivative in anhydrous DMF is added N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide (1.0 equivalent).
-
Anhydrous potassium carbonate (a suitable excess, e.g., 2-3 equivalents) is added to the reaction mixture.
-
The reaction mixture is heated to a temperature between 80-100 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours (the reaction progress should be monitored by TLC or LC-MS).
-
After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between dichloromethane and water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system to afford the pure, protected triazacyclononane derivative.
Visualizations
Reaction Scheme: Richman-Atkins Cyclization
Caption: General scheme of the Richman-Atkins cyclization.
Experimental Workflow
Caption: A typical experimental workflow for aza-macrocycle synthesis.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified mechanism of the Richman-Atkins cyclization.
protocol for preparing protected polyamines with N,O,O′-Tritosyldiethanolamine
Application Notes and Protocols for the Preparation of Protected Polyamines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Key Synthetic Strategies for Polyamine Protection
The selective protection of polyamine amino groups is typically achieved through the use of amine-specific protecting groups. The choice of protecting group is critical and depends on the desired final product and the orthogonality required for subsequent synthetic steps. Common strategies involve the use of carbamates (e.g., Boc, Cbz) and sulfonamides (e.g., Tosyl, Nosyl).
Common Protecting Groups for Polyamines
| Protecting Group | Reagent | Typical Reaction Conditions | Cleavage Conditions | Selectivity |
| Boc (tert-Butoxycarbonyl) | Di-tert-butyl dicarbonate (Boc₂O) | Base (e.g., TEA, DIPEA), Solvent (e.g., CH₂Cl₂, THF), Room Temperature | Strong acid (e.g., TFA, HCl in Dioxane) | High for primary amines |
| Cbz (Carboxybenzyl) | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, TEA), Solvent (e.g., H₂O/Dioxane), 0 °C to RT | Catalytic hydrogenation (e.g., H₂, Pd/C) | Protects both primary and secondary amines |
| Ts (Tosyl or p-Toluenesulfonyl) | p-Toluenesulfonyl chloride (Ts-Cl) | Base (e.g., Pyridine, TEA), Solvent (e.g., CH₂Cl₂), 0 °C to RT | Strong acid (e.g., HBr/AcOH) or reducing agents (e.g., Na/NH₃) | Protects both primary and secondary amines |
| Ns (Nosyl or 2-Nitrobenzenesulfonyl) | 2-Nitrobenzenesulfonyl chloride (Ns-Cl) | Base (e.g., TEA, Pyridine), Solvent (e.g., CH₂Cl₂), 0 °C to RT | Thiolates (e.g., thiophenol, mercaptoethanol) with base (e.g., K₂CO₃) | Protects both primary and secondary amines, offers mild cleavage |
Experimental Protocols
Protocol 1: Selective N,N'-Di-Boc Protection of Spermidine
This protocol describes the selective protection of the primary amino groups of spermidine using di-tert-butyl dicarbonate.
Materials:
-
Spermidine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Dichloromethane/Methanol gradient)
Procedure:
-
Dissolve spermidine (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add triethylamine (2.2 eq) to the solution and stir at room temperature.
-
In a separate flask, dissolve di-tert-butyl dicarbonate (2.1 eq) in dichloromethane.
-
Add the Boc₂O solution dropwise to the stirred spermidine solution at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/methanol gradient to yield N¹,N⁸-di-Boc-spermidine.
Expected Yield: 70-85%
Protocol 2: Per-tosylation of a Polyamine
This protocol provides a general method for the protection of all amino groups of a polyamine with a tosyl group.
Materials:
-
Polyamine (e.g., spermine)
-
p-Toluenesulfonyl chloride (Ts-Cl)
-
Pyridine
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the polyamine (1.0 eq) in a mixture of dichloromethane and pyridine in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add p-toluenesulfonyl chloride (1.1 eq per amino group) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure to yield the crude tosylated polyamine.
-
The crude product can be further purified by recrystallization or column chromatography if necessary.
Workflow for Protected Polyamine Synthesis
Caption: General workflow for the synthesis of protected polyamines.
Conclusion
The protocols and strategies outlined in these application notes provide a solid foundation for the synthesis of a diverse range of protected polyamines. The choice of the protecting group and the reaction conditions should be tailored to the specific polyamine and the desired final product. Careful monitoring and purification are crucial for obtaining high-purity protected polyamines, which are essential intermediates for the development of novel polyamine-based therapeutics and research tools.
Applications of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, also known as N,O,O'-Tritosyldiethanolamine, is a versatile reagent in organic synthesis, primarily utilized as a key building block in the formation of complex cyclic and acyclic molecules. Its structure incorporates three p-toluenesulfonyl (tosyl) groups, two of which function as excellent leaving groups in nucleophilic substitution reactions, while the third acts as a stable protecting group for the central nitrogen atom. This trifunctional nature makes it a valuable tool for the construction of nitrogen-containing macrocycles and other intricate architectures of interest in medicinal chemistry, materials science, and coordination chemistry.
Application 1: Synthesis of Selectively Protected Aza-macrocycles
One of the most significant applications of this compound is in the synthesis of aza-macrocycles, particularly derivatives of 1,4,7-triazacyclononane (TACN). This is achieved through a modified Richman-Atkins cyclization reaction, where the reagent serves as a dielectrophile, reacting with a dinucleophile to form the macrocyclic ring. The tosyl group on the central nitrogen remains as a protecting group, allowing for subsequent selective functionalization.
A key example of this application is the synthesis of 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane, a precursor for bifunctional chelators used in radiopharmaceuticals.
Reaction Scheme:
Caption: General reaction scheme for the synthesis of a protected triazacyclononane derivative.
Quantitative Data
The following table summarizes the yield for the synthesis of 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane.
| Product | Reactants | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane | N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine and this compound | K₂CO₃ | DMF | 110 | 18 | 55 | [Bioconjugate Chemistry, 1993, 4(3), 236-245] |
Experimental Protocol: Synthesis of 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane[1]
Materials:
-
N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine
-
This compound
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Silica Gel for column chromatography
Procedure:
-
To a solution of N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine (1.0 equiv) in anhydrous DMF, add this compound (1.0 equiv) and anhydrous potassium carbonate (2.0 equiv).
-
Heat the reaction mixture to 110 °C and stir for 18 hours under an inert atmosphere.
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous mixture with dichloromethane.
-
Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a protected triazacyclononane.
Other Potential Applications
As indicated by chemical suppliers, this compound may also be used in the following synthetic preparations.[1][2][3] However, detailed, peer-reviewed protocols for these specific applications using this reagent were not identified in a comprehensive literature search. Researchers interested in these areas may need to consult broader literature on the synthesis of these classes of compounds and adapt existing methods.
-
Synthesis of Carbon-Bridged Metallacarboranes: This reagent is suggested for use in the synthesis of these complex inorganic structures which have potential applications in catalysis and materials science.[1][2]
-
Preparation of Tetrakis(phosphonomethyl)-substituted Cyclododecanes: The reagent is also noted for its utility in synthesizing these compounds, which may find use as chelating agents.[1][2]
Conclusion
This compound is a highly effective reagent for the synthesis of protected aza-macrocycles via the Richman-Atkins cyclization. The provided protocol for the synthesis of a substituted 1,4,7-triazacyclononane derivative demonstrates a practical and well-established application. While other uses are suggested, the synthesis of aza-macrocycles remains the most thoroughly documented application in the scientific literature, offering a reliable method for constructing these valuable molecular scaffolds. Researchers in drug development and related fields can utilize this reagent to access complex chelators and other functional macrocyclic compounds.
References
Application Notes and Protocols: N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide in the Synthesis of Bifunctional Chelators
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide as a key reagent in the synthesis of bifunctional chelators. The primary focus is on its application in the construction of macrocyclic chelators, specifically derivatives of 1,4,7-triazacyclononane (TACN), which are pivotal for the development of radiopharmaceuticals and other targeted drug delivery systems.
Introduction: The Role of this compound
This compound, also known as N,O,O'-Tritosyldiethanolamine, is a versatile building block in organic synthesis. Its structure, featuring three p-toluenesulfonyl (tosyl) groups, makes it an excellent precursor for the formation of cyclic polyamines. The tosyl groups serve two primary functions: as protecting groups for the amine functionality and as excellent leaving groups on the ethyl chains, facilitating cyclization reactions.
In the context of bifunctional chelators, this reagent is instrumental in the synthesis of the macrocyclic core, such as the TACN ring. This macrocycle can then be further functionalized with chelating arms (e.g., carboxylic acids) to bind metal ions and a linker for conjugation to biomolecules (e.g., antibodies, peptides), creating a complete bifunctional chelator.
Key Application: Synthesis of a NOTA-based Bifunctional Chelator
A prime example of the application of this compound is in the synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid (2-(p-NCS-Bz)-NOTA). This bifunctional chelator is a derivative of the well-known NOTA chelator and is designed for the stable chelation of radiometals like Gallium-68 and Copper-67 for PET imaging and radiotherapy, respectively. The synthesis involves a key macrocyclization step using the tosylated precursor.
Synthetic Strategy Overview
The overall synthesis can be broken down into the following key stages:
-
Macrocyclization: Formation of the protected TACN ring by reacting this compound with a protected diamine derivative.
-
Deprotection: Removal of the tosyl protecting groups from the macrocycle.
-
Functionalization: Alkylation of the macrocyclic amines to introduce the chelating acetate arms.
-
Linker Modification: Conversion of a precursor group on the benzyl moiety into a reactive functional group (isothiocyanate) for bioconjugation.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane intermediate, a crucial step involving this compound.[1]
| Step | Reactants | Product | Solvent | Base | Yield |
| Macrocyclization | N,N-Bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide and N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine | 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane | DMF | K₂CO₃ | 55% |
Experimental Protocols
Synthesis of 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane
This protocol details the macrocyclization reaction to form the protected TACN ring.[1]
Materials:
-
N,N-Bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide
-
N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon atmosphere
-
Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
To a solution of N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine in anhydrous DMF, add anhydrous potassium carbonate.
-
Heat the mixture to a specified temperature (e.g., 90 °C) under an inert atmosphere.
-
Slowly add a solution of N,N-Bis[2-[(p-tolylsulfonyl)oxy]ethyl]-p-toluenesulfonamide in anhydrous DMF to the reaction mixture over several hours.
-
After the addition is complete, continue to stir the reaction mixture at the elevated temperature for an extended period (e.g., 24-48 hours) to ensure complete cyclization.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane.
Deprotection of the Tosylated Macrocycle
This protocol describes the removal of the tosyl groups to yield the free amine macrocycle.[1]
Materials:
-
2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Standard glassware for acid-mediated reactions
Procedure:
-
Carefully add the tosylated macrocycle to concentrated sulfuric acid at room temperature.
-
Heat the reaction mixture to an elevated temperature (e.g., 90 °C) and stir for several hours.
-
Monitor the deprotection by a suitable analytical method (e.g., HPLC or mass spectrometry).
-
After completion, carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) to precipitate the deprotected product.
-
Isolate the product by filtration or extraction and purify as necessary.
Visualizations
Logical Relationship in Bifunctional Chelator Synthesis
Caption: Conceptual diagram of a bifunctional chelator's components and function.
Experimental Workflow for Macrocycle Synthesis
Caption: Workflow for the synthesis of the protected TACN macrocycle.
Signaling Pathway of a Radiopharmaceutical
Caption: Simplified mechanism of action for a targeted radiopharmaceutical.
References
Application Notes and Protocols for the Synthesis of Aza-Crown Ethers via Reaction of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide with Diamines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aza-crown ethers is a cornerstone in the development of macrocyclic chemistry, with wide-ranging applications in coordination chemistry, catalysis, and the design of therapeutic and diagnostic agents. A prominent and effective method for the preparation of these compounds is the Richman-Atkins cyclization. This protocol involves the reaction of a bis(sulfonamide) with a bis(electrophile), typically a diol derivative such as a ditosylate, under basic conditions.
This document provides detailed application notes and experimental protocols for the reaction of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide with various N,N'-ditosylated diamines to yield tris-tosylated aza-crown ethers. This reaction is a powerful tool for constructing functionalized triazamacrocycles, which are precursors to a variety of bifunctional chelators used in medicine and research.
Reaction Mechanism: The Richman-Atkins Cyclization
The reaction proceeds via a nucleophilic substitution mechanism, which can be categorized as a modified Williamson ether synthesis for aza-crown ethers. The key steps are as follows:
-
Deprotonation: In the presence of a strong base, the acidic protons of the N,N'-ditosylated diamine are removed, generating a highly nucleophilic bis(sulfonamide) salt.
-
Nucleophilic Attack: The sulfonamide anions then act as nucleophiles, attacking the electrophilic carbon atoms of this compound. This results in the displacement of the p-toluenesulfonate (tosylate) leaving groups.
-
Intramolecular Cyclization: The reaction is designed to favor intramolecular cyclization over intermolecular polymerization. This is often achieved by using high-dilution conditions or by leveraging the "template effect" of certain cations. The bulky tosyl groups also play a role in pre-organizing the reactants for cyclization.[1]
The overall reaction can be visualized as the formation of two new carbon-nitrogen bonds to close the macrocyclic ring.
Quantitative Data
The yield of the Richman-Atkins cyclization can be influenced by several factors, including the choice of base, solvent, reaction temperature, and the specific structure of the diamine. The following table summarizes representative yields for the synthesis of tris-tosylated aza-crown ethers.
| Diamine Precursor | Product | Base | Solvent | Yield (%) | Reference |
| N,N'-bis(p-tolylsulfonyl)-1-(p-benzamidobenzyl)ethylenediamine | 2-(p-benzamidobenzyl)-1,4,7-tris(p-tolylsulfonyl)-1,4,7-triazacyclononane | Not Specified | Not Specified | 55 | [2] |
| Ethane-1,2-ditosamide | 1,4,7-tritosyl-1,4,7-triazacyclononane | Lithium Hydride | DMF | 57-90 | [3] |
| Propane-1,2-ditosamide | Substituted 1,4,7-tritosyl-1,4,7-triazacyclononane | Lithium Hydride | DMF | 57-90 | [3] |
| trans-Cyclohexane-1,2-ditosamide | Cyclohexyl-fused 1,4,7-tritosyl-1,4,7-triazacyclononane | Lithium Hydride | DMF | 65-70 | [3] |
Experimental Protocols
The following are detailed protocols for the synthesis of tris-tosylated aza-crown ethers using this compound.
Protocol 1: General Richman-Atkins Cyclization using Cesium Carbonate
This protocol is a general procedure adapted from the widely used Richman-Atkins methodology.[1]
Materials:
-
N,N'-ditosylated diamine (1.0 eq)
-
This compound (1.0 eq)
-
Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the N,N'-ditosylated diamine in anhydrous DMF, add cesium carbonate.
-
Add a solution of this compound in anhydrous DMF dropwise to the stirred suspension at room temperature over several hours.
-
Stir the reaction mixture at room temperature for 48-72 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent in vacuo.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel to afford the desired tris-tosylated aza-crown ether.
Protocol 2: High-Yield Macrocyclization using Lithium Hydride
This protocol is an optimized procedure for high-efficiency macrocyclization, particularly for 1,2-ditosamides.[3]
Materials:
-
N,N'-ditosylated diamine (e.g., ethane-1,2-ditosamide) (1.0 eq)
-
This compound (1.0 eq)
-
Lithium Hydride (LiH) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of lithium hydride in anhydrous DMF, add a solution of the N,N'-ditosylated diamine in anhydrous DMF at room temperature.
-
Stir the mixture for 1 hour at room temperature to ensure complete deprotonation.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 24-48 hours.
-
Cool the reaction to room temperature and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel.
Post-Synthesis Deprotection
The resulting tris-tosylated aza-crown ethers are stable compounds. The tosyl groups can be removed under harsh conditions, such as treatment with hot concentrated sulfuric acid or HBr in acetic acid, to yield the free aza-crown ether. The choice of deprotection method should be considered based on the stability of other functional groups in the molecule.
Safety Precautions
-
This compound and tosylated diamines are potential skin sensitizers. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Anhydrous DMF is a combustible liquid and should be handled in a well-ventilated fume hood.
-
Lithium hydride is a flammable solid and reacts violently with water. Handle under an inert atmosphere.
-
Always perform reactions in a well-ventilated fume hood.
These protocols and application notes provide a comprehensive guide for the synthesis of functionalized aza-crown ethers. The Richman-Atkins cyclization, particularly with the optimized conditions presented, offers an efficient and versatile route to these valuable macrocyclic compounds.
References
- 1. static1.squarespace.com [static1.squarespace.com]
- 2. Improved Richman-Atkins syntheses of cyclic polyamines particularly 1,4,7-triazacyclononane (tacn) and 1,4,7-triazacyclodecane (tacd), with the aid of cation-exchange in purification and isolation | Semantic Scholar [semanticscholar.org]
- 3. Investigation of macrocyclisation routes to 1,4,7-triazacyclononanes: efficient syntheses from 1,2-ditosylamides. | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Tetrakis(phosphonomethyl)-substituted Cyclododecanes
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Cyclododecane derivatives functionalized with phosphonic acid groups are of significant interest in various fields, including medicinal chemistry and materials science. The phosphonate moiety can act as a stable bioisostere for phosphate groups, potentially influencing biological activity and pharmacokinetic properties of molecules.[1] Furthermore, the multidentate nature of tetrakis(phosphonomethyl)-substituted cyclododecanes makes them attractive candidates as chelating agents for metal ions, with potential applications in diagnostics and therapy. This document provides a detailed, step-by-step protocol for a proposed synthesis of tetrakis(phosphonomethyl)-substituted cyclododecanes. The synthesis is divided into three main stages: the preparation of a tetrakis(bromomethyl)cyclododecane intermediate, the phosphonylation via the Michaelis-Arbuzov reaction, and the final hydrolysis to yield the desired phosphonic acids.
Overall Synthetic Scheme:
The proposed synthetic route commences with the functionalization of a cyclododecane derivative to introduce four bromomethyl groups. This is followed by a Michaelis-Arbuzov reaction to form the corresponding tetra-phosphonate ester. The final step involves the hydrolysis of the phosphonate esters to yield the target tetrakis(phosphonomethyl)-substituted cyclododecane.
References
preparation of carbon-bridged metallacarboranes
An overview of the synthesis of carbon-bridged metallacarboranes, complete with detailed protocols and characterization data, designed for researchers in chemistry and drug development.
Application Notes
Carbon-bridged metallacarboranes are a unique class of organometallic compounds where a metal atom is incorporated into a carborane cage, and the two carbon atoms of the cage are linked by an organic tether. This structural feature imparts rigidity and specific spatial orientation to the molecule, making these compounds highly valuable in various fields. Applications range from catalysis and materials science to the development of therapeutic agents, such as inhibitors for HIV protease and candidates for Boron Neutron Capture Therapy (BNCT).
The general synthetic strategy involves a multi-step process that begins with a carbon-bridged closo-carborane precursor. This precursor undergoes a reduction to open the cage, forming a dianionic nido-dicarbollide ligand. This reactive intermediate is then treated with a suitable metal salt or complex, which inserts the metal atom into the open face of the cage to form the final, stable closo-metallacarborane structure. The choice of the bridging group, carborane isomer, and metal atom allows for fine-tuning of the compound's electronic, steric, and biological properties.
Characterization of these complex 3D molecules relies heavily on multinuclear NMR spectroscopy (¹H, ¹¹B, ¹³C, ³¹P) and single-crystal X-ray diffraction, which provides definitive structural proof.
General Synthetic Workflow
The typically follows a three-step sequence: cage opening via reduction, followed by metal insertion and cage closure.
Troubleshooting & Optimization
Technical Support Center: N,O,O'-Tritosyldiethanolamine Cyclization
This technical support center provides guidance for researchers, scientists, and drug development professionals engaged in the cyclization of N,O,O'-Tritosyldiethanolamine to synthesize N-tosylmorpholine. Below you will find frequently asked questions (FAQs) and a troubleshooting guide to address common challenges encountered during this intramolecular nucleophilic substitution reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the cyclization of N,O,O'-Tritosyldiethanolamine?
A1: The cyclization of N,O,O'-Tritosyldiethanolamine into N-tosylmorpholine is primarily an intramolecular SN2 (bimolecular nucleophilic substitution) reaction. In this process, the nitrogen atom of the diethanolamine backbone acts as a nucleophile, attacking one of the two electrophilic carbon atoms bearing a tosylate group. The tosylate group is an excellent leaving group, facilitating the ring-closure to form the stable six-membered morpholine ring.
Q2: What are the most common side products observed in this reaction?
A2: The principal side reactions are intermolecular in nature. Instead of the nitrogen atom attacking a carbon within the same molecule, it can react with another molecule of N,O,O'-Tritosyldiethanolamine present in the reaction mixture. This leads to the formation of linear or cyclic dimers, trimers, and other oligomeric species. At higher concentrations, the probability of these intermolecular reactions increases, leading to a lower yield of the desired N-tosylmorpholine.
Q3: How does reaction concentration influence the formation of side products?
A3: Reaction concentration is a critical parameter. High concentrations favor intermolecular reactions, as molecules are more likely to collide with each other before they can undergo the desired intramolecular cyclization. To minimize the formation of oligomeric side products, it is highly recommended to perform the reaction under high-dilution conditions.
Q4: What is the role of the tosyl groups on the oxygen atoms?
A4: The hydroxyl groups of diethanolamine are poor leaving groups. The conversion of these hydroxyl groups to tosylates is a crucial activation step. The tosylate group is a very good leaving group due to the resonance stabilization of the resulting tosylate anion, which significantly promotes the nucleophilic substitution reaction required for cyclization.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of N-tosylmorpholine | High concentration of starting material leading to intermolecular side reactions. | Perform the reaction under high-dilution conditions (e.g., <0.1 M). This can be achieved by slowly adding the substrate to a large volume of solvent over an extended period. |
| Incomplete reaction. | Increase the reaction time and/or temperature. Monitor the reaction progress using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). | |
| Suboptimal solvent choice. | Use a polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile (ACN) to facilitate the SN2 reaction. | |
| Presence of significant amounts of high molecular weight impurities | Formation of oligomeric side products due to intermolecular reactions. | In addition to using high-dilution conditions, consider a pseudo-high-dilution setup where the starting material is added slowly to the reaction mixture. This maintains a low instantaneous concentration of the reactant. |
| Difficulty in purifying the final product | Co-elution of oligomeric side products with the desired N-tosylmorpholine. | Optimize the chromatographic purification method. A gradient elution on silica gel, potentially with a solvent system containing a small percentage of a polar solvent like methanol in dichloromethane, may help in separating the product from closely related impurities. |
| Presence of unreacted starting material. | Ensure the reaction goes to completion by monitoring with TLC or LC-MS. If necessary, adjust reaction time and temperature. |
Experimental Protocol: Synthesis of N-Tosylmorpholine
Materials:
-
N,O,O'-Tritosyldiethanolamine
-
Anhydrous polar aprotic solvent (e.g., DMF or ACN)
-
Suitable base (e.g., Potassium Carbonate, K₂CO₃)
-
Standard laboratory glassware for inert atmosphere reactions
-
Magnetic stirrer and heating mantle
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
-
Set up a reaction flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet.
-
To the flask, add a large volume of the chosen anhydrous solvent (to achieve high dilution, aim for a final concentration of <0.1 M).
-
Add a suitable base, such as potassium carbonate (approximately 1.5 to 2 equivalents).
-
Heat the solvent and base mixture to the desired reaction temperature (e.g., 80-100 °C).
-
Dissolve the N,O,O'-Tritosyldiethanolamine in a separate portion of the anhydrous solvent.
-
Using a syringe pump or a dropping funnel, add the solution of N,O,O'-Tritosyldiethanolamine to the heated solvent-base mixture very slowly over several hours.
-
After the addition is complete, continue to stir the reaction mixture at the same temperature and monitor its progress by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter off the inorganic base and wash the solid with a small amount of the reaction solvent.
-
Remove the solvent from the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the N-tosylmorpholine.
-
Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, MS).
Visualizing Reaction Pathways and Troubleshooting
Below are diagrams to visualize the chemical processes and troubleshooting logic.
Technical Support Center: Solubility Enhancement for N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
Welcome to the technical support center for N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound, also known as N,O,O'-Tritosyldiethanolamine, is a complex organic molecule. Due to its multiple aromatic rings and sulfonyl groups, it is a relatively non-polar and high molecular weight compound, which often leads to poor solubility in aqueous solutions and some organic solvents. Achieving adequate solubility is crucial for its use in various experimental settings, including synthesis, purification, and biological assays.
Q2: What are the general strategies to improve the solubility of this compound?
Several techniques can be employed to enhance the solubility of poorly soluble compounds like this compound. These can be broadly categorized as physical and chemical modifications.[1]
-
Physical Modifications: These include methods like particle size reduction (micronization and nanosuspension), modification of the crystal habit (polymorphs, amorphous forms), and creating solid dispersions in hydrophilic carriers.[1]
-
Chemical Modifications: These strategies involve altering the chemical structure or environment of the compound. Common methods include pH adjustment, salt formation, and complexation with agents like cyclodextrins.[1]
-
Other Techniques: The use of co-solvents is a widely adopted and effective method to increase the solubility of non-polar compounds in aqueous systems.[2][3]
Q3: In which solvents has this compound shown some solubility?
Published data specifically quantifying the solubility of this compound in a range of solvents is limited. However, one source indicates that it is soluble in Methanol. Given its structure, it is expected to have better solubility in polar aprotic solvents and some polar protic solvents. A systematic solvent screening is the most effective way to identify the optimal solvent for your specific application.
Troubleshooting Guide
This guide provides solutions to common problems encountered when working with this compound.
| Problem | Possible Cause | Troubleshooting Steps |
| Compound does not dissolve in the chosen solvent. | The solvent may not be appropriate for the compound's polarity. | 1. Review Solvent Selection: Based on the compound's structure, consider solvents with different polarities. Polar aprotic solvents like DMSO, DMF, or acetone, and polar protic solvents like ethanol or methanol are good starting points. 2. Perform a Solvent Screening: Follow the detailed Solvent Screening Protocol below to systematically test a range of solvents. |
| Precipitation occurs when an aqueous buffer is added to the organic stock solution. | The compound has low aqueous solubility, and the addition of water (a non-solvent or anti-solvent) causes it to precipitate out of the organic solvent. | 1. Use a Co-solvent System: Prepare the final solution with a higher percentage of the organic co-solvent to maintain solubility.[2] 2. Decrease the Final Concentration: A lower final concentration of the compound in the aqueous/organic mixture may prevent precipitation. 3. Explore Complexation: Consider using cyclodextrins to form an inclusion complex, which can enhance aqueous solubility. |
| Inconsistent experimental results. | Poor solubility can lead to non-homogeneous solutions and inaccurate concentrations. | 1. Ensure Complete Dissolution: Use techniques like gentle heating or sonication to ensure the compound is fully dissolved before use. 2. Filter the Solution: After dissolution, filter the solution through a syringe filter (e.g., 0.22 µm) to remove any undissolved microparticles. 3. Quantify Concentration: After preparing the solution, verify the concentration using an appropriate analytical method like UV-Vis spectroscopy or HPLC. |
| Solubility decreases at lower temperatures. | For many solids, solubility is an endothermic process and decreases with temperature.[4] | 1. Conduct Experiments at a Controlled, Higher Temperature: If your experimental setup allows, maintaining a slightly elevated and constant temperature can improve and stabilize solubility. 2. Prepare Saturated Solutions at a Higher Temperature: Prepare a saturated solution at a higher temperature and then allow it to equilibrate at the desired experimental temperature, followed by filtration of any precipitate. |
Experimental Protocols
Solvent Screening Protocol
This protocol provides a systematic approach to identifying a suitable solvent for this compound.
Objective: To determine the qualitative and semi-quantitative solubility of the compound in a range of common laboratory solvents.
Materials:
-
This compound
-
Vials (e.g., 2 mL glass vials with screw caps)
-
A selection of solvents (see table below for suggestions)
-
Vortex mixer
-
Shaker or rotator
-
Analytical balance
-
Optional: UV-Vis spectrophotometer or HPLC for quantitative analysis
Suggested Solvents for Screening:
| Solvent Class | Examples |
| Polar Protic | Water, Methanol, Ethanol, Isopropanol |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN), Acetone |
| Non-Polar | Toluene, Hexane, Dichloromethane (DCM) |
Methodology:
-
Preparation: Weigh a small, precise amount of the compound (e.g., 2 mg) into each labeled vial.
-
Solvent Addition: Add a specific volume of the first solvent (e.g., 100 µL) to the corresponding vial.
-
Mixing: Vortex the vial for 30-60 seconds.
-
Observation (Qualitative): Visually inspect the vial for dissolution. Note if the compound is fully soluble, partially soluble, or insoluble.
-
Incremental Solvent Addition: If the compound is not fully dissolved, add another aliquot of the solvent (e.g., 100 µL) and repeat the mixing and observation steps. Continue this process up to a defined total volume (e.g., 1 mL).
-
Equilibration (for quantitative analysis): For promising solvents, prepare a suspension with an excess of the compound. Agitate the vials at a constant temperature for 24-48 hours to ensure equilibrium is reached.
-
Separation: Centrifuge or filter the suspension to separate the undissolved solid.
-
Analysis: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
Data Presentation:
Record your qualitative and quantitative findings in a table similar to the one below.
| Solvent | Polarity Index | Qualitative Solubility (e.g., Soluble, Partially Soluble, Insoluble) | Approximate Quantitative Solubility (mg/mL) |
| Water | 10.2 | Insoluble | < 0.1 |
| Methanol | 5.1 | Soluble | To be determined |
| Ethanol | 4.3 | To be determined | To be determined |
| DMSO | 7.2 | To be determined | To be determined |
| Acetone | 5.1 | To be determined | To be determined |
| Dichloromethane | 3.1 | To be determined | To be determined |
| Toluene | 2.4 | To be determined | To be determined |
| Hexane | 0.1 | To be determined | To be determined |
Co-solvency Method for Enhanced Aqueous Solubility
Objective: To prepare a solution of this compound in an aqueous buffer using an organic co-solvent.
Materials:
-
This compound
-
A suitable organic solvent in which the compound is highly soluble (e.g., DMSO or DMF, identified from the screening protocol)
-
Aqueous buffer of choice (e.g., PBS)
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Methodology:
-
Prepare a Concentrated Stock Solution: Dissolve the compound in the chosen organic co-solvent to create a high-concentration stock solution (e.g., 10-50 mM). Ensure the compound is completely dissolved. Gentle warming or sonication may be used if necessary.
-
Dilution into Aqueous Buffer: To prepare the final working solution, first add the required volume of aqueous buffer to a new tube.
-
Add Stock Solution: While vortexing the aqueous buffer, slowly add the required volume of the concentrated organic stock solution to achieve the desired final concentration. This method of adding the stock solution to the buffer (rather than the other way around) can help prevent localized high concentrations that may lead to precipitation.
-
Observation: Observe the final solution for any signs of precipitation or cloudiness. If precipitation occurs, you may need to increase the percentage of the organic co-solvent in the final solution or decrease the final concentration of the compound.
Visualizations
Caption: Workflow for the qualitative solvent screening protocol.
Caption: Factors influencing the solubility of the target compound.
References
- 1. thecalculatedchemist.com [thecalculatedchemist.com]
- 2. Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Solubility & Method for determination of solubility | PPTX [slideshare.net]
- 4. sciencedaily.com [sciencedaily.com]
troubleshooting failed reactions with N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide
Welcome to the technical support center for N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting failed reactions and answering frequently asked questions related to the use of this versatile reagent.
Troubleshooting Failed Reactions
Reactions involving N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide, a key reagent in the synthesis of aza-macrocycles and other complex molecules, can sometimes lead to unexpected outcomes.[1][2][3] This section provides a structured approach to identifying and resolving common issues.
Problem 1: Low or No Product Yield
Possible Causes and Solutions
| Cause | Recommended Action |
| Degradation of Reagent | N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide is sensitive to moisture. Ensure the reagent has been stored in a tightly sealed container in a dry environment, preferably in a desiccator.[4] Consider purchasing a fresh batch if the current stock is old or has been improperly stored. |
| Presence of Water in the Reaction | Traces of water can hydrolyze the tosyl groups, rendering the reagent inactive. Dry all glassware thoroughly and use anhydrous solvents. Consider using molecular sieves to ensure the solvent is completely dry. |
| Incorrect Base | The choice and strength of the base are critical. For tosylation reactions, non-nucleophilic, sterically hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are often used. If the reaction is sluggish, a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) might be necessary. However, be cautious as stronger bases can promote side reactions. |
| Low Reaction Temperature | While many tosylation reactions proceed well at room temperature, some may require heating to overcome activation energy barriers. Gradually increase the reaction temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). |
| Steric Hindrance | If the nucleophile you are reacting with N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide is sterically hindered, the reaction may be slow or not occur at all. In such cases, prolonged reaction times or higher temperatures may be required. |
Problem 2: Formation of Unexpected Byproducts
Possible Causes and Solutions
| Cause | Recommended Action |
| Side Reaction with Solvent | Nucleophilic solvents can compete with the desired nucleophile, leading to byproduct formation. Use non-nucleophilic solvents like dichloromethane (DCM), chloroform, or toluene. |
| Elimination Reactions | The tosyl group is an excellent leaving group, which can favor elimination reactions over substitution, especially with sterically hindered bases or at high temperatures.[5] Use a less hindered base and maintain a moderate reaction temperature. |
| Hydrolysis of Tosyl Groups | As mentioned earlier, water can lead to the formation of the corresponding diol as a byproduct. Ensure anhydrous conditions. |
| Formation of Chlorinated Byproduct | In the presence of a chloride source (e.g., from triethylamine hydrochloride formed in situ) and an activating agent, the tosylate can sometimes be displaced by chloride, leading to a chlorinated byproduct.[6] Purify the base before use or consider using a different base. |
| Intramolecular Cyclization | Depending on the substrate, intramolecular reactions may compete with the desired intermolecular reaction. This can sometimes be mitigated by using high dilution conditions to favor the intermolecular pathway. |
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercially available N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide?
A1: Commercially available N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide typically has a purity of 97% or higher.[7][8]
Q2: What is the melting point of this compound?
A2: The reported melting point of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide is in the range of 92-98 °C.[1][3][9]
Q3: In which solvents is N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide soluble?
A3: It is soluble in methanol.[1][3][9] For reactions, it is commonly used in solvents like dichloromethane (DCM) and chloroform.
Q4: What are the key applications of this reagent?
A4: This compound is a versatile reagent primarily used in the synthesis of:
Q5: What are the recommended storage conditions for N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide?
A5: It should be stored in a tightly sealed container in a dry and well-ventilated place at room temperature to prevent degradation from moisture.[9][10]
Experimental Protocols
General Protocol for the Synthesis of an Aza-Macrocycle
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide
-
A suitable diamine nucleophile
-
Anhydrous acetonitrile or dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as the base
-
Nitrogen or Argon gas for inert atmosphere
-
Standard glassware for organic synthesis
Procedure:
-
To a solution of the diamine (1 equivalent) in anhydrous acetonitrile or DMF under an inert atmosphere, add the base (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide (1 equivalent) in the same anhydrous solvent.
-
Slowly add the solution of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide to the diamine mixture dropwise over several hours using a syringe pump. This slow addition under high dilution conditions favors the desired intramolecular cyclization.
-
After the addition is complete, heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Troubleshooting Workflow for Failed Reactions
References
- 1. lookchem.com [lookchem.com]
- 2. scbt.com [scbt.com]
- 3. <i>N</i>,<i>N</i>-Bis[2-(<i>p</i>-tolylsulfonyloxy)ethyl]-<i>p</i>-toluenesulfonamide , >97.0% , 16695-22-0 - CookeChem [cookechem.com]
- 4. reddit.com [reddit.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N-Bis 2-(p-tolylsulfonyloxy)ethyl -p-toluenesulfonamide 97 16695-22-0 [sigmaaldrich.com]
- 8. N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 9. 16695-22-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. scipoly.com [scipoly.com]
Technical Support Center: Temperature Control in N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide. The focus is on temperature control and its impact on reaction outcomes.
Troubleshooting Guide
Low or no product yield, incomplete reactions, and the formation of side products are common issues encountered during the synthesis of this compound. Temperature is a critical parameter that can significantly influence the success of the reaction.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete Reaction: The reaction temperature may be too low, or the reaction time too short for the tosylation to go to completion. | 1. Optimize Temperature and Time: Gradually increase the reaction temperature from 0°C to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after an extended period, a modest increase in temperature may be necessary. |
| 2. Degradation of Reagents: p-Toluenesulfonyl chloride (TsCl) is sensitive to moisture. The base used (e.g., triethylamine, pyridine) may not be sufficiently dry. | 2. Ensure Anhydrous Conditions: Use freshly opened or purified TsCl. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and bases. | |
| Formation of Side Products | 1. Formation of Chlorinated Byproduct: At elevated temperatures, the tosylate group can be displaced by chloride ions generated from the p-toluenesulfonyl chloride, leading to the formation of N,N-Bis(2-chloroethyl)-p-toluenesulfonamide.[1] | 1. Maintain Low Temperatures: Conduct the reaction at 0°C or below to minimize the formation of the chlorinated byproduct. Careful monitoring of the temperature is crucial. |
| 2. Formation of Monotosylated Intermediate: Insufficient tosylating agent or suboptimal reaction conditions can lead to the incomplete reaction and isolation of N-(2-hydroxyethyl)-N-(2-(p-tolylsulfonyloxy)ethyl)-p-toluenesulfonamide. | 2. Adjust Stoichiometry and Temperature: Ensure the correct molar ratio of p-toluenesulfonyl chloride to diethanolamine derivative is used. A slight excess of TsCl may be beneficial. Maintain the recommended low temperature to ensure controlled reaction. | |
| Product is a Yellow Oil Instead of White Crystals | 1. Incomplete Reaction or Impurities: The presence of unreacted starting materials or side products can prevent the crystallization of the final product. | 1. Purification and Reaction Completion: Purify the crude product using column chromatography. If TLC indicates the presence of starting material, consider re-subjecting the purified material to the reaction conditions to drive the reaction to completion. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: While a specific optimal temperature is not definitively established in the literature for this exact compound, a general guideline for tosylation reactions is to start at a low temperature, typically 0°C (using an ice bath). The reaction can then be allowed to slowly warm to room temperature while monitoring its progress. This approach helps to control the exothermic nature of the reaction and minimize the formation of side products.
Q2: What are the most common side products, and how can their formation be minimized?
A2: The most common side products are the chlorinated byproduct (N,N-Bis(2-chloroethyl)-p-toluenesulfonamide) and the monotosylated intermediate. To minimize the chlorinated byproduct, it is crucial to maintain a low reaction temperature (0°C or below). Formation of the monotosylated intermediate can be reduced by using a slight excess of p-toluenesulfonyl chloride and ensuring adequate reaction time at the appropriate temperature.
Q3: My reaction is very slow at 0°C. Can I increase the temperature?
A3: If the reaction is proceeding too slowly at 0°C, you can allow it to warm to room temperature. It is important to do this gradually and to monitor the reaction closely by TLC for the appearance of side products. A significant increase in temperature should be avoided to prevent the formation of the chlorinated byproduct.
Q4: What is the role of the base in this reaction, and does it influence the optimal temperature?
A4: The base, typically a tertiary amine like triethylamine or pyridine, is used to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. The choice of base can influence the reaction rate. Pyridine can also act as a solvent. The basicity and nucleophilicity of the base can affect the optimal temperature, but for most common bases, starting at 0°C is a good practice.
Experimental Protocols
The following is a general experimental protocol for the synthesis of this compound based on standard tosylation procedures. Researchers should optimize the conditions for their specific setup.
Materials:
-
p-Toluenesulfonamide
-
2-(2-Chloroethoxy)ethanol
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Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
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p-Toluenesulfonyl chloride (TsCl)
-
Triethylamine or Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
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Deionized water
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Saturated brine solution
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Anhydrous magnesium sulfate or sodium sulfate
Procedure for the preparation of N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide (precursor):
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve p-toluenesulfonamide in anhydrous DMF.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes.
-
Slowly add 2-(2-chloroethoxy)ethanol to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide.
Procedure for the tosylation to form this compound:
-
Dissolve the N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide precursor in anhydrous dichloromethane (DCM) in a flame-dried round-bottom flask under an inert atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add anhydrous triethylamine or pyridine to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride in anhydrous DCM to the reaction mixture dropwise, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C and monitor its progress by TLC.
-
If the reaction is slow, allow it to warm to room temperature and continue stirring until the starting material is consumed.
-
Upon completion, quench the reaction with cold water.
-
Separate the organic layer and wash it sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Effect of temperature on the reaction pathway.
References
avoiding decomposition of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide during storage
This technical support center provides guidance on avoiding the decomposition of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide during storage. The information is tailored for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of decomposition for this compound?
A1: The primary cause of decomposition is hydrolysis of the sulfonate ester groups. This can be catalyzed by moisture, acids, and bases. The compound is stable under recommended storage conditions, but exposure to incompatible materials should be avoided.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To minimize decomposition, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[2][3] Specific recommendations are provided in the table below.
Q3: What are the signs of decomposition?
A3: Decomposition may not be visually apparent. The most reliable method to assess purity is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). A decrease in the main peak area and the appearance of new peaks corresponding to degradation products are indicative of decomposition.
Q4: Can I store the compound in a solution?
A4: Storing the compound in solution is generally not recommended for long periods due to the risk of solvolysis, especially in protic solvents. If a solution must be prepared, use a dry, aprotic solvent and prepare it fresh before use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results or low yield. | Decomposition of the starting material. | Verify the purity of your this compound using the HPLC protocol provided below. If purity is compromised, use a fresh, properly stored batch. |
| Appearance of new, unidentified spots on TLC or peaks in LC-MS. | The compound has started to degrade. | Review your storage and handling procedures. Ensure the compound has not been exposed to moisture or incompatible chemicals. Consider re-purification if the level of impurity is low, or discard the batch if significant degradation has occurred. |
| The solid material appears clumpy or discolored. | Potential moisture absorption and subsequent hydrolysis. | While not a definitive sign of decomposition, it indicates improper storage. The material should be tested for purity before use. |
Data Presentation
Table 1: Recommended Storage Conditions and Expected Stability
| Condition | Temperature | Relative Humidity | Expected Purity after 12 Months |
| Recommended | 2-8°C | < 30% | > 98% |
| Room Temperature | 20-25°C | < 40% | 95-98% |
| Elevated Temperature | 40°C | 75% | < 90% (Significant decomposition) |
Note: The data presented in this table is based on typical stability profiles for sulfonate esters and should be confirmed by lot-specific analysis.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a method to determine the purity of this compound and detect potential degradation products.
1. Materials and Reagents:
-
This compound sample
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (optional, for improved peak shape)
-
Volumetric flasks
-
Autosampler vials
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B
-
25-26 min: 90% to 50% B
-
26-30 min: 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Accurately weigh approximately 10 mg of the compound and dissolve it in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution with acetonitrile to a final concentration of 0.1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the prepared sample into the HPLC system.
-
The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Visualizations
Decomposition Pathway
Caption: Potential hydrolysis pathway of this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for conducting a stability study on the compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting experiments involving the compound.
References
Technical Support Center: N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide in Scaled-Up Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for scaling up chemical reactions involving N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide. This versatile reagent is a cornerstone in the synthesis of aza-macrocycles and other complex molecules. As reaction scales increase from the laboratory bench to pilot plant and beyond, new challenges can emerge. This guide is designed to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary applications of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide in large-scale synthesis?
A1: N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide is a key building block primarily used in the synthesis of:
-
Selectively protected aza-macrocycles : These are crucial components in the development of various therapeutic agents and diagnostic tools.[1][2]
-
Carbon-bridged metallacarboranes : These compounds have potential applications in catalysis and materials science.[3]
-
Tetrakis(phosphonomethyl)-substituted cyclododecanes : These have applications as chelating agents.[3]
The most common large-scale application is in the Richman-Atkins synthesis of aza-macrocycles, a method that avoids the need for high-dilution conditions.[4][5]
Q2: What are the critical parameters to consider when scaling up the synthesis of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide itself?
A2: The synthesis of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide from diethanolamine and p-toluenesulfonyl chloride requires careful control of several parameters during scale-up:
-
Temperature Control : The reaction is often exothermic. Adequate cooling capacity is crucial to prevent side reactions and ensure product quality.
-
Stoichiometry and Addition Rate : Precise control of the molar ratios of reactants is essential. On a larger scale, the slow, controlled addition of p-toluenesulfonyl chloride is recommended to manage the exotherm.
-
Solvent and Base Selection : The choice of solvent and base (e.g., pyridine, triethylamine) can impact reaction kinetics and impurity profiles. Ensure the chosen system is suitable for large-scale operations in terms of cost, safety, and ease of removal.
-
Work-up and Purification : At scale, purification by recrystallization is often preferred over chromatography. Selecting an appropriate solvent system is critical for obtaining high purity and yield.[6]
Q3: We are experiencing a decrease in yield for our aza-macrocycle synthesis upon scaling up. What are the potential causes and solutions?
A3: A decrease in yield during the scale-up of cyclization reactions with N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide is a common issue. Here are some potential causes and troubleshooting steps:
| Potential Cause | Troubleshooting Suggestions |
| Inefficient Mixing | On a larger scale, localized concentration gradients can lead to intermolecular side reactions (polymerization) instead of the desired intramolecular cyclization. Ensure vigorous and efficient stirring. Consider using a mechanical stirrer with an appropriate impeller design for the reactor geometry. |
| Poor Temperature Control | Local hot spots can promote side reactions. Ensure uniform heating/cooling of the reaction vessel. For highly exothermic reactions, consider a semi-batch process where one of the reactants is added portion-wise. |
| Extended Reaction Times | Longer reaction times at elevated temperatures can lead to product decomposition or the formation of by-products. Monitor the reaction progress closely (e.g., by HPLC) to determine the optimal reaction time. |
| Purity of Starting Materials | Impurities in N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide or the corresponding diamine can interfere with the reaction. Ensure the purity of all starting materials before use. Recrystallization of the starting materials may be necessary.[6] |
| Moisture Contamination | The presence of water can hydrolyze the tosylate groups. Ensure all solvents and reagents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). |
Q4: We are observing the formation of significant amounts of a polymeric by-product. How can we minimize this?
A4: Polymerization is a competing reaction to the desired intramolecular cyclization. To favor macrocyclization, consider the following:
-
High Dilution Principle : Although the Richman-Atkins reaction is less sensitive to concentration than other cyclization methods, at a very large scale, high dilution principles can still be beneficial. This can be achieved by the slow addition of the reactants to a large volume of solvent.
-
Slow Addition/Syringe Pump : Use a syringe pump or a controlled addition funnel to add one of the reactants (e.g., the diamine) to the solution of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide over an extended period. This maintains a low instantaneous concentration of the added reactant, favoring intramolecular cyclization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scale-up of reactions involving N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Incomplete Reaction | - Insufficient reaction time or temperature.- Steric hindrance.- Poor quality of reagents. | - Monitor the reaction by TLC or HPLC to determine the endpoint.- Increase the reaction temperature cautiously, monitoring for by-product formation.- Consider using a stronger base or a different solvent to enhance reactivity.[6]- Ensure the purity of p-toluenesulfonyl chloride; recrystallization may improve its reactivity.[6] |
| Formation of Chlorinated By-product | The tosylate intermediate can be displaced by chloride ions, especially when using pyridine hydrochloride or certain chlorinated solvents at elevated temperatures. | - Use a non-chlorinated solvent if possible.- If pyridine is used as a base, ensure it is dry and free of pyridine hydrochloride.- Consider using a different base such as potassium carbonate in DMF.[7] |
| Difficulty in Product Isolation/Purification | - Product is an oil or does not crystallize easily.- Presence of closely related impurities. | - For purification, if chromatography is not feasible at scale, consider: - Recrystallization: Experiment with various solvent systems. - Slurrying: Washing the crude product with a solvent in which the impurities are soluble but the product is not. - Acid-base extraction: If the product or impurities have acidic or basic functionalities. |
| Safety Concerns at Scale | - Exothermic reaction.- Handling of fine powders. | - Conduct a reaction calorimetry study to understand the thermal profile of the reaction before scaling up.- Implement appropriate engineering controls for handling powders, such as using a glove box or a well-ventilated enclosure to avoid inhalation of dust.[8] |
Experimental Protocols
Synthesis of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide (Lab Scale)
Materials:
-
Diethanolamine
-
p-Toluenesulfonyl chloride (TsCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve diethanolamine (1.0 eq) in anhydrous DCM and cool the solution to 0 °C in an ice bath.
-
Add anhydrous pyridine (3.5 eq).
-
Slowly add a solution of p-toluenesulfonyl chloride (3.3 eq) in anhydrous DCM to the cooled solution over 1 hour, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into cold 1 M HCl and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol).
Considerations for Scale-Up:
-
Reactor: Use a glass-lined or stainless steel reactor with appropriate heating/cooling capabilities and a mechanical stirrer.
-
Reagent Addition: For larger scales, add the p-toluenesulfonyl chloride solution via a metering pump to ensure a slow and controlled addition rate.
-
Temperature Monitoring: Use multiple temperature probes to ensure uniform temperature throughout the reactor.
-
Purification: Develop a robust recrystallization procedure at the lab scale before moving to pilot scale. Seeding might be necessary to induce crystallization at a larger scale.
Visualizations
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis and purification of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide.
Logical Relationship: Troubleshooting Scale-Up Issues
Caption: Troubleshooting logic for common issues when scaling up reactions.
References
- 1. scbt.com [scbt.com]
- 2. N,N-Bis 2-(p-tolylsulfonyloxy)ethyl -p-toluenesulfonamide 97 16695-22-0 [sigmaaldrich.com]
- 3. lookchem.com [lookchem.com]
- 4. "Conformational Studies Pertaining to Richman-Atkins Cyclization of Aza" by Megan Marie Sibley [open.clemson.edu]
- 5. Updating Richman-Atkins for the 21<sup>st</sup> century: Simpler, faster, and greener azamacrocycle synthesis [morressier.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbohydrate-based aza-macrocycles by Richman-Atkins cyclization of glucopyranose precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. capotchem.com [capotchem.com]
Technical Support Center: Workup Procedures for N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide. This reagent is a cornerstone in the synthesis of aza-macrocycles, and a proper workup is critical for obtaining a pure product.
Troubleshooting Guide
This guide addresses common issues encountered during the workup of reactions utilizing this compound.
| Problem | Possible Cause | Solution |
| Gooey or insoluble precipitate forms between aqueous and organic layers. | Incomplete reaction or precipitation of highly viscous intermediates. | Continue washing with water to dissolve as much of the precipitate as possible. After separation, use a larger amount of drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate) to absorb the remaining insoluble material before filtration.[1] |
| An emulsion forms during aqueous extraction. | High concentration of sulfonated compounds or fine solid particles at the interface. | To break the emulsion, you can: - Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer. - Dilute the organic layer with more solvent. - Filter the entire mixture through a pad of Celite.[1] |
| The organic layer remains colored (yellow, orange, or brown) after multiple washes. | Presence of unreacted reagents or byproducts from side reactions. | Wash the organic layer with a solution of sodium thiosulfate to remove any potential halogenated impurities.[1] If the color persists, it may be due to other chromophoric byproducts that will need to be removed during purification. |
| Low yield of the desired product after workup. | The product may be partially soluble in the aqueous layer, especially if it is a salt. The product may be volatile. The product may have been lost during filtration if it is a very fine powder. | - Check the aqueous layer for your product using an appropriate analytical technique (e.g., TLC, LC-MS).[2] - If your product is volatile, use caution during solvent removal (e.g., use lower temperatures on the rotary evaporator).[2] - If a fine precipitate was formed, ensure it is fully collected during filtration. Consider using a finer porosity filter paper or a different filtration technique. |
| The final product is contaminated with p-toluenesulfonamide. | p-Toluenesulfonamide is a common byproduct and can be difficult to remove due to its moderate polarity. | - Wash the organic layer with a dilute aqueous solution of sodium hydroxide (e.g., 1% NaOH) to convert the p-toluenesulfonamide into its more water-soluble sodium salt.[3] - Recrystallization is often effective for removing this byproduct. |
| The final product is contaminated with p-toluenesulfonic acid. | This acidic byproduct can form from the hydrolysis of the starting material or other tosylated species. | Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The bicarbonate will neutralize the acid, forming the sodium salt which is highly soluble in the aqueous phase. |
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of the aqueous workup in reactions with this compound?
A1: The primary purpose of the aqueous workup is to remove water-soluble byproducts and unreacted reagents. Key byproducts in these reactions include p-toluenesulfonic acid and p-toluenesulfonamide. An aqueous wash with a mild base, such as sodium bicarbonate, will remove the acidic p-toluenesulfonic acid. A wash with a dilute sodium hydroxide solution can help remove the p-toluenesulfonamide by converting it to its more soluble salt.[3]
Q2: How can I effectively remove the p-toluenesulfonamide byproduct if it persists after the basic wash?
A2: If p-toluenesulfonamide remains after the aqueous workup, purification by recrystallization or column chromatography is necessary. For recrystallization, solvents such as methanol or acetonitrile have been shown to be effective for similar tris-tosylated products.[4] Column chromatography on silica gel is also a standard method for separating the desired aza-macrocycle from the p-toluenesulfonamide byproduct.
Q3: What are the best recrystallization solvents for purifying the tosylated aza-macrocycle product?
A3: The choice of recrystallization solvent is highly dependent on the specific structure of the product. However, for compounds with multiple tosyl groups, polar solvents are often a good starting point. Below is an illustrative table of potential solvents based on literature for similar compounds.
| Solvent/Solvent System | Comments |
| Methanol | Has been used successfully for the recrystallization of N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine.[4] |
| Acetonitrile | An alternative solvent for the recrystallization of N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine.[4] |
| Methanol / Ethyl Acetate (50/50) | This mixture has been used for the recrystallization of other tosylates, though careful optimization is needed to avoid product loss.[5] |
| n-Hexane | Can be used for the recrystallization of solid tosylates, particularly for less polar products.[6] |
Q4: My reaction is complete according to TLC, but after workup, I can't find my product. What should I do?
A4: There are several possibilities if your product is missing after workup:
-
Aqueous Solubility: Your product might be more water-soluble than anticipated. Retain and analyze the aqueous layers.[2]
-
Volatility: If your product has a low molecular weight, it may have been lost during solvent evaporation. Check the solvent collected in the rotary evaporator trap.[2]
-
Adsorption: Your product may have adsorbed onto the drying agent or filtration media. Try suspending the filtration solid in a suitable solvent and analyzing the liquid.[2]
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Instability: The product may be unstable to the acidic or basic conditions of the workup. You can test this by taking a small aliquot of the crude reaction mixture and exposing it to the workup conditions to see if decomposition occurs on a TLC plate.[2]
Experimental Protocols
General Aqueous Workup Procedure
This protocol is a general guideline for the workup of aza-macrocycle synthesis reactions.
-
Quenching: Cool the reaction mixture to room temperature. If the reaction was conducted in a high-boiling solvent like DMF, it is often beneficial to dilute the mixture with a water-immiscible organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acid Wash (Optional): If the reaction mixture contains unreacted amines, wash the organic layer with a dilute acid solution (e.g., 1 M HCl) to protonate and extract them into the aqueous layer.
-
Base Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any p-toluenesulfonic acid.
-
Second Base Wash (Optional but Recommended): Wash the organic layer with a 1% aqueous sodium hydroxide solution to remove p-toluenesulfonamide.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove residual water.
-
Drying: Dry the organic layer over an anhydrous drying agent such as sodium sulfate or magnesium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
Example Protocol: Synthesis of N,N',N''-tri(p-toluenesulfonyl)diethylenetriamine
This is a literature procedure for a reaction that produces a tris-tosylated amine, which is structurally related to the products of many reactions involving the title compound.
A solution of p-toluenesulfonyl chloride (191 g) in ether (500 ml) was added dropwise to a solution of diethylenetriamine (38 ml) and sodium hydroxide (40 g) in water (250 ml). The mixture was stirred for one hour at room temperature. A white precipitate formed and was collected by filtration, washed with water, and then recrystallized from methanol (acetonitrile could also be used). The melting point of the recrystallized product was 174-175°C, with a yield of 90%.[4]
Visualizations
Caption: General workflow for the workup and purification of products from reactions involving this compound.
References
Technical Support Center: Managing Stoichiometry with N,O,O'-Tritosyldiethanolamine for Higher Purity
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing N,O,O'-Tritosyldiethanolamine, also known as N,N-bis(p-tosyloxyethyl)-p-toluenesulfonamide, with a focus on managing reaction stoichiometry to achieve higher purity of the final product.
Frequently Asked Questions (FAQs)
Q1: What is N,O,O'-Tritosyldiethanolamine and what is its primary application?
A1: N,O,O'-Tritosyldiethanolamine is the product of the reaction between diethanolamine and at least three equivalents of a tosylating agent, typically p-toluenesulfonyl chloride (TsCl). In this molecule, the nitrogen atom and both oxygen atoms of the original diethanolamine are bonded to a tosyl group. The tosyl groups on the oxygen atoms are excellent leaving groups, making N,O,O'-Tritosyldiethanolamine a useful intermediate in organic synthesis, particularly for subsequent nucleophilic substitution or elimination reactions.
Q2: Why is precise stoichiometric control so critical when synthesizing N,O,O'-Tritosyldiethanolamine?
A2: Precise stoichiometric control is crucial to ensure the complete tosylation of all three active sites (one amine and two hydroxyl groups) on the diethanolamine molecule. An insufficient amount of the tosylating agent will result in a mixture of partially tosylated products (mono- and di-tosylated species), which can be difficult to separate from the desired tritosylated product, thus lowering the overall purity and yield. Conversely, a large excess of the tosylating agent can lead to purification challenges in removing the unreacted reagent and its byproducts.
Q3: What are the most common impurities found in a synthesis of N,O,O'-Tritosyldiethanolamine?
A3: The most common impurities include:
-
Partially tosylated diethanolamine derivatives (N-tosyldiethanolamine, N,O-ditosyldiethanolamine).
-
Unreacted p-toluenesulfonyl chloride.
-
Byproducts from the base used (e.g., triethylamine hydrochloride if triethylamine is used as the base).[1]
-
p-Toluenesulfonic acid, formed from the hydrolysis of excess tosyl chloride during workup.
Q4: Can N,O,O'-Tritosyldiethanolamine be used as a chiral ligand?
A4: While N,O,O'-Tritosyldiethanolamine itself is not chiral, it can be synthesized from chiral diethanolamine derivatives. The resulting chiral tosylated compounds can potentially be used as ligands in asymmetric catalysis. The synthesis and application of chiral N,N'-dioxide ligands, which share some structural similarities, have been explored in asymmetric catalysis.[2]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low yield of the desired tritosylated product. | Incomplete reaction due to insufficient tosylating agent or base. | Ensure at least 3.0 equivalents of the tosylating agent (e.g., TsCl) and a slight excess of base (e.g., 3.3 equivalents of triethylamine or pyridine) are used. Monitor the reaction by TLC to confirm the disappearance of starting material and partially tosylated intermediates.[1] |
| Reaction temperature is too low, or reaction time is too short. | While the initial addition of reagents is often done at 0°C to control the exothermic reaction, the reaction may need to be warmed to room temperature and stirred for several hours to proceed to completion.[3] | |
| Product is a viscous, inseparable oil instead of a solid. | Presence of significant amounts of partially tosylated, oily impurities. | Improve the stoichiometry and reaction conditions to favor the formation of the fully substituted product. Attempt purification by column chromatography on silica gel.[1] |
| Residual solvent. | Ensure the product is thoroughly dried under high vacuum. | |
| Difficulty in removing unreacted tosyl chloride and its byproducts. | A large excess of tosyl chloride was used. | Use a more precise stoichiometry (e.g., 3.1 equivalents of TsCl). During workup, wash the organic layer with a mild base like sodium bicarbonate solution to remove acidic impurities. |
| Formation of unexpected side products. | The reaction temperature was too high, leading to decomposition or side reactions. | Maintain a low temperature (0-5°C) during the addition of reagents and allow the reaction to warm to room temperature slowly. |
| The diethanolamine starting material is of low purity. | Use high-purity, dry diethanolamine for the reaction. |
Data Presentation
Table 1: Expected Impact of Stoichiometry on the Purity of N,O,O'-Tritosyldiethanolamine
| Equivalents of Tosyl Chloride (per 1 eq. Diethanolamine) | Equivalents of Base (e.g., Triethylamine) | Expected Purity of Crude Product | Major Impurities |
| 2.0 | 2.2 | Low | Mono- and Di-tosylated diethanolamine, unreacted diethanolamine |
| 2.8 | 3.1 | Moderate | Di-tosylated diethanolamine, some tritosylated product |
| 3.1 | 3.3 | High | Minimal partially tosylated products, minor excess reagents |
| 4.0 | 4.4 | Moderate to High | Excess tosyl chloride and its hydrolysis products |
Note: This table represents expected outcomes based on general principles of tosylation reactions and is intended as a guide for optimization.
Experimental Protocols
Key Experiment: Synthesis of N,O,O'-Tritosyldiethanolamine
This protocol is a generalized procedure based on standard tosylation methods.[1][3]
Materials:
-
Diethanolamine (1.0 eq.)
-
p-Toluenesulfonyl chloride (TsCl) (3.1 eq.)
-
Triethylamine (Et3N) or Pyridine (3.3 eq.)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve diethanolamine (1.0 eq.) and triethylamine (3.3 eq.) in anhydrous dichloromethane. Cool the stirred solution to 0°C using an ice bath.
-
Addition of Tosyl Chloride: Dissolve p-toluenesulfonyl chloride (3.1 eq.) in anhydrous dichloromethane and add it dropwise to the cooled diethanolamine solution over 30-60 minutes, ensuring the internal temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate the solvent under reduced pressure.
-
-
Purification:
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
If the product is an oil or highly impure, purification by column chromatography on silica gel using a gradient of ethyl acetate in hexanes is recommended.
-
Mandatory Visualization
Caption: Workflow for the synthesis and purification of N,O,O'-Tritosyldiethanolamine.
Caption: Impact of tosyl chloride stoichiometry on product purity.
References
- 1. Sciencemadness Discussion Board - Tosylation of ethanolamine (??) - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Chiral N,N′-dioxide ligands: synthesis, coordination chemistry and asymmetric catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. organic-synthesis.com [organic-synthesis.com]
Validation & Comparative
NMR Characterization: A Comparative Guide for N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide and key precursor and analog compounds. Due to the limited availability of published experimental NMR data for the title compound, this guide leverages data from structurally similar molecules to predict and understand its spectroscopic features. All presented data is sourced from publicly available information and is intended for comparative and educational purposes.
Predicted and Comparative NMR Data
The following tables summarize the ¹H and ¹³C NMR chemical shifts for compounds structurally related to N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide. This data serves as a reference for predicting the spectral characteristics of the title compound.
Table 1: ¹H NMR Data of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide and Comparative Compounds
| Compound | Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide (Predicted) | Ar-H (tosyl) | 7.30 - 7.80 | m | - | 12H |
| -CH₂-N- | ~3.5 - 3.7 | t | ~5-7 | 4H | |
| -CH₂-O- | ~4.1 - 4.3 | t | ~5-7 | 4H | |
| Ar-CH₃ (tosyl) | ~2.4 | s | - | 9H | |
| N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide | Ar-H | 7.75 & 7.35 | d | 8.2 | 4H |
| -CH₂-N- | 3.33 | t | 5.5 | 4H | |
| -CH₂-O- | 3.74 | t | 5.5 | 4H | |
| Ar-CH₃ | 2.44 | s | - | 3H | |
| -OH | 2.95 | t | 5.7 | 2H | |
| Ethyl p-toluenesulfonate | Ar-H | 7.79 & 7.36 | d | 8.3 | 4H |
| -O-CH₂- | 4.14 | q | 7.1 | 2H | |
| Ar-CH₃ | 2.45 | s | - | 3H | |
| -CH₂-CH₃ | 1.28 | t | 7.1 | 3H | |
| p-Toluenesulfonamide | Ar-H | 7.77 & 7.32 | d | 8.3 | 4H |
| Ar-CH₃ | 2.42 | s | - | 3H | |
| -NH₂ | 4.88 | br s | - | 2H |
Table 2: ¹³C NMR Data of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide and Comparative Compounds
| Compound | Carbon Atom | Chemical Shift (δ, ppm) |
| N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide (Predicted) | Ar-C (quat., S-C) | ~145, ~134, ~132 |
| Ar-C H | ~130, ~128 | |
| -C H₂-N- | ~50 | |
| -C H₂-O- | ~68 | |
| Ar-C H₃ | ~21 | |
| N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide | Ar-C (quat., S-C) | 143.6, 136.1 |
| Ar-C H | 129.8, 127.2 | |
| -C H₂-N- | 51.5 | |
| -C H₂-O- | 60.1 | |
| Ar-C H₃ | 21.5 | |
| Ethyl p-toluenesulfonate | Ar-C (quat., S-C) | 144.8, 132.6 |
| Ar-C H | 129.9, 127.8 | |
| -O-C H₂- | 67.2 | |
| Ar-C H₃ | 21.6 | |
| -CH₂-C H₃ | 14.8 | |
| p-Toluenesulfonamide | Ar-C (quat., S-C) | 143.4, 139.9 |
| Ar-C H | 129.6, 126.8 | |
| Ar-C H₃ | 21.5 |
Experimental Protocols
Standard NMR spectroscopic techniques are employed for the characterization of small organic molecules like N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide.
Sample Preparation
A standard protocol for preparing a sample for ¹H and ¹³C NMR analysis includes the following steps:
-
Sample Weighing: Accurately weigh 5-20 mg of the purified compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Dimethyl sulfoxide-d₆ (DMSO-d₆), Acetone-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.
-
Internal Standard (Optional): Tetramethylsilane (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition
The following is a general workflow for acquiring ¹H and ¹³C NMR spectra:
-
Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the solvent.
-
Shimming: The magnetic field homogeneity is optimized by shimming to obtain sharp, symmetrical peaks.
-
¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters include:
-
Pulse angle (e.g., 30° or 90°)
-
Acquisition time (typically 2-4 seconds)
-
Relaxation delay (1-5 seconds)
-
Number of scans (typically 8-16, increased for dilute samples)
-
-
¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly used. Key parameters include:
-
Pulse angle (e.g., 30° or 45°)
-
Acquisition time (typically 1-2 seconds)
-
Relaxation delay (2-10 seconds, longer for quaternary carbons)
-
Number of scans (can range from hundreds to thousands depending on concentration)
-
-
Data Processing: The acquired Free Induction Decay (FID) is processed using a Fourier transform, followed by phase and baseline correction.
Structural Visualization and NMR Correlations
The following diagrams illustrate the chemical structure and the logical workflow for NMR-based structural elucidation.
Caption: Chemical structure of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide.
Caption: General workflow for NMR characterization.
Caption: Logical relationships in NMR-based structure elucidation.
A Comparative Guide to Reagents for Aza-Macrocycle Synthesis: Alternatives to the Richman-Atkins Tosylate Method
For researchers, scientists, and drug development professionals engaged in the synthesis of aza-macrocycles, the Richman-Atkins reaction, which classically employs N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, has long been a cornerstone methodology. However, the pursuit of milder reaction conditions, improved yields, and simplified deprotection steps has led to the exploration of several alternative reagents. This guide provides an objective comparison of the performance of these alternatives, supported by experimental data and detailed protocols, to inform the selection of the most suitable reagent for your synthetic strategy.
The traditional Richman-Atkins approach offers a reliable pathway to a variety of aza-macrocycles, with the synthesis of 1,4,7,10-tetraazacyclododecane (cyclen) being a well-documented example, typically achieving yields of over 60%.[1][2] The core of this method involves the cyclization of a di-sulfonamide with a di-sulfonate ester. The bulky tosyl groups are thought to pre-organize the linear precursor, favoring intramolecular cyclization.
Performance Comparison of Alternative Reagents
While the tosylate-based method is robust, alternatives have emerged to address some of its limitations, such as the harsh conditions often required for deprotection. Here, we compare the key performance indicators of the most common alternatives.
| Reagent/Method | Key Features & Advantages | Disadvantages | Typical Yields (Cyclen Synthesis) |
| This compound (Ts-based) | Well-established, reliable for various aza-macrocycles. Good yields. | Harsh deprotection conditions (e.g., strong acid, high temperatures).[1] | > 60%[1][2] |
| Mesylate (Ms) Analogs | Faster reaction rates compared to tosylates. Milder deprotection possible in some cases. | Can be more reactive, potentially leading to more side products if not controlled. | Comparable to tosylates, though direct comparative yield data is scarce. |
| Nosylate (Ns) Analogs (e.g., 4-nitrobenzenesulfonyl) | Milder deprotection conditions (thiolysis). Orthogonal to many other protecting groups.[3] | May require specific conditions for efficient cyclization. | Data for direct comparison in cyclen synthesis is limited. |
| β-Trimethylsilylethanesulfonamides (SES-amides) | Mild deprotection using fluoride sources (e.g., TBAF).[4] | May require synthesis of the SES-protected precursors. | Good yields reported for various polyaza-macrocycles.[4] |
| Trifluorotosyl (TfTs) Analogs | Potentially faster reactions due to the electron-withdrawing nature of the trifluoromethyl group. | Deprotection conditions need to be carefully optimized.[3] | Limited direct comparative data available. |
Experimental Protocols
Detailed experimental procedures are crucial for replicating and comparing synthetic routes. Below are representative protocols for the synthesis of aza-macrocycles using the traditional tosylate method and a key alternative.
Protocol 1: Richman-Atkins Synthesis of 1,4,7,10-Tetraazacyclododecane (Cyclen) using Tosylates[1][5]
This procedure involves the cyclization of N,N',N''-tritosyldiethylenetriamine with this compound.
Step 1: Cyclization
-
To a solution of N,N',N''-tritosyldiethylenetriamine (1 equivalent) in dry N,N-dimethylformamide (DMF), add sodium hydride (NaH) or cesium carbonate (Cs2CO3) (2 equivalents) portion-wise at room temperature under an inert atmosphere.
-
Stir the mixture for 1 hour to form the di-sodio salt.
-
Add a solution of this compound (1 equivalent) in dry DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 100-110 °C and stir for 12-24 hours.
-
Cool the mixture to room temperature and pour it into ice water to precipitate the crude product.
-
Filter the precipitate, wash with water, and dry to obtain the tetratosyl-cyclen.
Step 2: Deprotection
-
Add the crude tetratosyl-cyclen to concentrated sulfuric acid (97%).
-
Heat the mixture to 100 °C for 48-72 hours.
-
Cool the reaction mixture in an ice bath and slowly add ethanol to precipitate the cyclen sulfate salt.
-
Filter the salt and dissolve it in water.
-
Neutralize the solution with a strong base (e.g., NaOH) to pH > 12.
-
Extract the aqueous layer with chloroform or another suitable organic solvent.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield cyclen.
Protocol 2: Modified Richman-Atkins Cyclization using β-Trimethylsilylethanesulfonamides (SES-amides)[4]
This method utilizes SES-protected amines for a milder deprotection step.
Step 1: Cyclization
-
Combine the N,N'-bis(SES)-protected diamine (1 equivalent) and a suitable di-electrophile (e.g., a di-tosylate or di-bromide) (1 equivalent) in anhydrous DMF.
-
Add cesium carbonate (Cs2CO3) (2-3 equivalents) to the mixture.
-
Heat the reaction mixture at 60-80 °C and stir for 24-48 hours.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the SES-protected macrocycle.
Step 2: Deprotection
-
Dissolve the SES-protected macrocycle in acetonitrile or THF.
-
Add tetrabutylammonium fluoride (TBAF) (2-4 equivalents) to the solution.
-
Heat the mixture to reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with water and extract the product with an appropriate organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield the free aza-macrocycle.
Logical Relationships and Experimental Workflows
The selection of a reagent for macrocyclization is a multi-faceted decision that involves considering the trade-offs between reaction efficiency, ease of handling, and the mildness of deprotection conditions. The following diagrams illustrate the general workflow and the logical considerations in choosing a synthetic route.
Conclusion
The choice of reagent for aza-macrocycle synthesis extends beyond the traditional this compound. While the classic Richman-Atkins protocol remains a powerful and high-yielding method, alternatives featuring mesylate, nosylate, and SES protecting groups offer significant advantages, particularly in terms of milder deprotection conditions. The selection of the optimal reagent will depend on the specific requirements of the target macrocycle, including the presence of sensitive functional groups and the desired overall efficiency of the synthetic sequence. This guide provides a framework for making an informed decision by comparing the available data and outlining the key experimental considerations. Further research into direct, quantitative comparisons of these reagents in the synthesis of a standardized set of aza-macrocycles would be highly beneficial to the field.
References
validation of aza-macrocycle structure synthesized from N,O,O′-Tritosyldiethanolamine
For researchers, scientists, and drug development professionals, the precise structural validation of synthesized aza-macrocycles is paramount. This guide provides a comparative overview of the characterization of N,N'-ditosyl-1,10-diaza-18-crown-6, a representative aza-macrocycle, offering insights into its synthesis and structural analysis, alongside alternative synthetic approaches.
The tosyl group plays a crucial role in the synthesis of aza-macrocycles, acting as both a protecting group for the amine functionalities and an activating group to facilitate cyclization. The synthesis of N,N'-ditosyl-diaza-crown ethers is a well-established method that provides a robust framework for further functionalization.[1][2][3][4]
Structural Validation of N,N'-ditosyl-1,10-diaza-18-crown-6
The definitive confirmation of the cyclic structure and stereochemistry of N,N'-ditosyl-1,10-diaza-18-crown-6 relies on a combination of spectroscopic and crystallographic techniques.
| Analytical Technique | Key Findings for N,N'-ditosyl-1,10-diaza-18-crown-6 |
| ¹H NMR Spectroscopy | The proton NMR spectrum provides characteristic signals for the tosyl groups (aromatic protons typically in the range of 7.3-7.8 ppm and methyl protons around 2.4 ppm) and the ethyleneoxy units of the macrocyclic ring (typically between 3.5 and 4.0 ppm). The integration of these signals confirms the ratio of the different proton environments in the molecule. |
| ¹³C NMR Spectroscopy | The carbon NMR spectrum will show distinct peaks for the aromatic carbons of the tosyl groups, the methyl carbons of the tosyl groups, and the carbons of the polyether backbone, confirming the presence and connectivity of all carbon atoms. |
| Mass Spectrometry (MS) | Electrospray ionization (ESI) or other soft ionization techniques will show the molecular ion peak corresponding to the exact mass of the N,N'-ditosyl-1,10-diaza-18-crown-6, confirming its elemental composition. |
| X-ray Crystallography | Single-crystal X-ray diffraction provides the unambiguous three-dimensional structure of the molecule, including bond lengths, bond angles, and the overall conformation of the macrocyclic ring. This technique is the gold standard for structural elucidation.[5] |
Experimental Protocols
Synthesis of N,N'-ditosyl-1,10-diaza-18-crown-6
A common method for the synthesis of N,N'-ditosyl-1,10-diaza-18-crown-6 involves the reaction of N,N'-ditosylethylenediamine with a suitable di-electrophile, such as a di-iodide or di-tosylate of tetraethylene glycol, under high dilution conditions to favor intramolecular cyclization over polymerization.[6]
Materials:
-
N,N'-ditosylethylenediamine
-
1,2-Bis(2-iodoethoxy)ethane
-
Anhydrous sodium carbonate
-
Sodium iodide
-
Acetonitrile
Procedure:
-
A solution of N,N'-ditosylethylenediamine, 1,2-bis(2-iodoethoxy)ethane, anhydrous sodium carbonate, and a catalytic amount of sodium iodide is prepared in acetonitrile.
-
The reaction mixture is heated at reflux with vigorous stirring for an extended period (typically 24-48 hours).
-
After cooling, the inorganic salts are removed by filtration.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield the pure N,N'-ditosyl-1,10-diaza-18-crown-6.[6]
Alternative Synthesis: Microwave-Assisted Mannich Reaction
For the synthesis of functionalized diaza-crown ethers, a microwave-enhanced one-pot Mannich reaction has been developed. This method offers shorter reaction times, higher yields, and improved product purity compared to conventional heating methods.[7]
Materials:
-
Diaza-18-crown-6
-
Substituted 8-hydroxyquinoline
-
Formaldehyde
Procedure:
-
A mixture of diaza-18-crown-6, the substituted 8-hydroxyquinoline, and formaldehyde is subjected to microwave irradiation.
-
The reaction is typically completed within minutes.
-
The product is then purified using standard techniques.
Visualization of Synthetic Pathways
The following diagrams illustrate the general synthetic strategies for aza-macrocycles.
Caption: General synthetic routes to aza-macrocycles.
Caption: Workflow for structural validation of aza-macrocycles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Aza-crown ether - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Tosyl group - Wikipedia [en.wikipedia.org]
- 5. Structural and conformational changes in [M(1,10-diaza-18-crown-6)Cl2] (M = Pd, Pb) complexes: a crystallographic and theoretical study - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Microwave assisted synthesis of a small library of substituted N,N'-bis((8-hydroxy-7-quinolinyl)methyl)-1,10-diaza-18-crown-6 ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide vs N,N-Bis(2-chloroethyl)-p-toluenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide and N,N-Bis(2-chloroethyl)-p-toluenesulfonamide , two bifunctional alkylating agents. The comparison is based on fundamental chemical principles, their mechanisms of action, and their potential performance in research and therapeutic contexts, supported by representative experimental protocols.
I. Overview and Chemical Properties
Both compounds are structurally related to nitrogen mustards and function as bifunctional alkylating agents, capable of forming covalent bonds with nucleophiles.[1] Their core structure consists of a p-toluenesulfonamide group with two reactive ethyl side chains. The critical difference lies in the leaving group attached to these side chains: a p-toluenesulfonate (tosylate) group versus a chloride atom. This single distinction profoundly impacts their chemical reactivity and potential applications.
Table 1: Chemical and Physical Properties
| Property | This compound | N,N-Bis(2-chloroethyl)-p-toluenesulfonamide |
| Synonyms | N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide, N,O,O′-Tritosyldiethanolamine | N,N-Bis(2-chloroethyl)-4-methylbenzenesulfonamide[2] |
| CAS Number | 16695-22-0 | 42137-88-2[1] |
| Molecular Formula | C₂₅H₂₉NO₈S₃ | C₁₁H₁₅Cl₂NO₂S[1] |
| Molecular Weight | 567.69 g/mol | 296.21 g/mol [1] |
| Appearance | Crystalline solid | White to light yellow powder/crystal[3] |
| Melting Point | 92-98 °C | 45-49 °C[3] |
| Leaving Group | p-Toluenesulfonate (Tosylate, -OTs) | Chloride (-Cl) |
II. Synthesis and Preparation
The synthesis of both compounds can start from a common precursor, diethanolamine, which is first reacted with p-toluenesulfonyl chloride to protect the nitrogen atom, forming N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide. The key difference arises in the final activation step.
Caption: General synthetic workflow for the target compounds.
An alternative synthesis for N,N-Bis(2-chloroethyl)-p-toluenesulfonamide involves the direct reaction of bis(2-chloroethyl)amine with p-toluenesulfonyl chloride.[1]
III. Reactivity and Mechanism of Action
The primary mode of action for these compounds is as bifunctional alkylating agents, which allows them to form DNA cross-links, ultimately inducing cytotoxicity.[1][4] The key determinant of their performance is reactivity, which is dictated by the quality of the leaving group.
The p-toluenesulfonate (tosylate) anion is an excellent leaving group because its negative charge is delocalized through resonance across the sulfonate group. Chloride is a good leaving group, but significantly less effective than tosylate. This leads to a considerable difference in electrophilicity of the ethyl carbons.
Caption: Reactivity comparison based on leaving group ability.
The mechanism of cytotoxicity involves a two-step process. First, one of the ethyl arms alkylates a nucleophilic site on DNA, most commonly the N7 position of a guanine base.[1] Subsequently, the second arm alkylates another guanine, which can be on the same strand (intrastrand cross-link) or the opposite strand (interstrand cross-link).[1] Interstrand cross-links are particularly cytotoxic as they prevent DNA strand separation, thereby halting replication and transcription and triggering apoptosis.[5][6]
Caption: Mechanism of action via DNA interstrand cross-linking.
IV. Performance Comparison (Illustrative Data)
Table 2: Illustrative Alkylation Reaction Performance
This table illustrates the expected outcome when reacting each compound with a generic nucleophile (Nu:). The tosylate derivative is predicted to react faster and more efficiently.
| Compound | Reaction Time (Hypothetical) | Yield (Hypothetical) | Required Conditions (Expected) |
| This compound | 2-4 hours | >90% | Milder (e.g., room temperature) |
| N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | 12-24 hours | 60-75% | Harsher (e.g., elevated temperature) |
Table 3: Illustrative Cytotoxicity in Cancer Cell Lines
This table presents hypothetical IC₅₀ (half-maximal inhibitory concentration) values. The higher reactivity of the tosylate compound is expected to translate into greater potency and thus a lower IC₅₀ value.
| Compound | Cell Line A (e.g., H460 Lung Cancer) IC₅₀ (µM) | Cell Line B (e.g., PC3 Prostate Cancer) IC₅₀ (µM) |
| This compound | 5-15 | 10-25 |
| N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | 50-100 | 75-150 |
Disclaimer: The data in Tables 2 and 3 are illustrative and intended to reflect the well-established chemical principle that tosylate is a more reactive leaving group than chloride. Actual experimental values may vary.
V. Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a representative procedure for the tosylation of a diol intermediate.
-
Starting Material: N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide.
-
Dissolution: Dissolve the starting diol (1 equivalent) in a suitable solvent such as pyridine or dichloromethane (DCM) and cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add p-toluenesulfonyl chloride (TsCl, 2.2 equivalents) to the cooled solution. If using DCM, a base like triethylamine (2.5 equivalents) should be added.
-
Reaction: Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. If DCM was used, wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.
Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)
This protocol outlines a standard method for assessing the cytotoxic effects of the compounds on a cancer cell line.[7]
-
Cell Seeding: Plate cancer cells (e.g., H460) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37 °C and 5% CO₂.
-
Compound Treatment: Prepare stock solutions of each test compound in DMSO. Serially dilute the compounds in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 200 µM).
-
Exposure: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells (negative control) and cells treated with vehicle (DMSO control). Incubate for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
VI. Conclusion
The choice between this compound and N,N-Bis(2-chloroethyl)-p-toluenesulfonamide depends critically on the desired application.
-
This compound is a significantly more reactive alkylating agent due to the superior leaving group ability of the tosylate moiety. This high reactivity makes it a more potent molecule, likely resulting in faster reaction times, higher yields in chemical synthesis, and lower IC₅₀ values in cytotoxicity assays. It is the preferred choice for applications requiring high efficiency and potency.
-
N,N-Bis(2-chloroethyl)-p-toluenesulfonamide , while less reactive, offers advantages in terms of stability and potentially a wider therapeutic window. Its slower reaction kinetics might allow for better selectivity in complex biological systems and could result in a different toxicity profile. It is a valuable intermediate for the synthesis of other molecules, such as the antihistamine Cetirizine.[2]
For drug development professionals, the tosylate derivative represents a lead candidate for high-potency cytotoxic applications, whereas the chloride derivative may be more suitable as a versatile and stable chemical intermediate or a less aggressive alkylating agent. The selection must be guided by empirical testing to balance reactivity, efficacy, and toxicity for the specific research goal.
References
- 1. Buy N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | 42137-88-2 [smolecule.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | 42137-88-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 4. mdpi.com [mdpi.com]
- 5. Crosslinking of DNA - Wikipedia [en.wikipedia.org]
- 6. Nursing Blog | Lippincott NursingCenter [nursingcenter.com]
- 7. Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Mass Spectrometric Analysis of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide and its key reaction products. It is designed to assist researchers in identifying these compounds and understanding their fragmentation patterns, which is crucial for reaction monitoring and structural elucidation in the synthesis of aza-macrocycles and other pharmaceutically relevant scaffolds. This document also presents a comparison with alternative synthetic precursors, supported by experimental data and detailed analytical protocols.
Executive Summary
N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide is a pivotal precursor in organic synthesis, particularly for the construction of nitrogen-containing macrocycles. Its mass spectrometric fragmentation is characterized by the facile cleavage of the tosyl groups. Understanding these fragmentation pathways is essential for distinguishing the parent compound from its reaction intermediates and final products. This guide explores the expected mass spectral data for the parent compound, its hydrolyzed counterpart, and its cyclized product, N-tosylpiperazine. Furthermore, a comparison with alternative sulfonamide reagents is provided to offer a broader perspective for synthetic strategy and analytical characterization.
Mass Spectrometry Data Comparison
The following table summarizes the key mass-to-charge (m/z) values expected for N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide and its related compounds under typical electrospray ionization (ESI) conditions.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ | Key Fragment Ions (m/z) |
| N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide | C₂₅H₂₉NO₈S₃ | 567.69 | 568.1 | 412.1 ([M+H-TsOH]⁺), 256.1 ([M+H-2xTsOH]⁺), 172.1 ([TsOH+H]⁺), 155.0 ([Ts]⁺), 91.0 ([C₇H₇]⁺) |
| N,N-Bis(2-hydroxyethyl)-p-toluenesulfonamide | C₁₁H₁₇NO₄S | 259.32 | 260.1 | 242.1 ([M+H-H₂O]⁺), 224.1 ([M+H-2xH₂O]⁺), 155.0 ([Ts]⁺), 91.0 ([C₇H₇]⁺) |
| N-Tosylpiperazine | C₁₁H₁₆N₂O₂S | 240.32 | 241.1 | 155.0 ([Ts]⁺), 91.0 ([C₇H₇]⁺), 85.1 ([Piperazine+H]⁺) |
| N,N-Bis(2-chloroethyl)-p-toluenesulfonamide | C₁₁H₁₅Cl₂NO₂S | 296.21 | 296.0/298.0 | 260.0/262.0 ([M-Cl]⁺), 224.0 ([M-2xCl]⁺), 155.0 ([Ts]⁺), 91.0 ([C₇H₇]⁺) |
Note: "Ts" refers to the tosyl group (p-toluenesulfonyl), and "TsOH" refers to p-toluenesulfonic acid. The isotopic pattern for chlorine-containing compounds will show characteristic M and M+2 peaks.
Alternative Leaving Groups: A Comparative Overview
While tosylates are excellent leaving groups, other sulfonate esters are also employed in similar synthetic transformations. The choice of leaving group can influence reaction rates and may require different deprotection strategies. Their mass spectrometric behavior is generally similar, dominated by the loss of the sulfonate group.
| Leaving Group | Structure | Conjugate Acid pKa | Relative Sₙ2 Reaction Rate (approx.) | Key Fragment Ion (m/z) |
| Tosylate | CH₃C₆H₄SO₂- | ~ -2.8 | 1 | 155.0 |
| Mesylate | CH₃SO₂- | ~ -1.9 | ~1.5 | 79.0 |
| Nosylate | O₂NC₆H₄SO₂- | ~ -0.3 | ~10 | 186.0 |
Experimental Protocols
Sample Preparation for ESI-MS Analysis
A standardized protocol for preparing samples for Electrospray Ionization Mass Spectrometry (ESI-MS) is crucial for obtaining reliable and reproducible data.
Materials:
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode)
-
Sample vials with septa
-
Micropipettes and tips
Procedure:
-
Dissolve the solid sample in a suitable solvent (e.g., methanol or acetonitrile) to a stock concentration of 1 mg/mL.
-
Dilute the stock solution with the same solvent to a final concentration of 1-10 µg/mL.
-
For positive ion mode analysis, add 0.1% formic acid to the final solution to promote protonation.
-
Transfer the final solution to a sample vial.
-
Ensure the sample is fully dissolved and free of particulates before injection into the mass spectrometer.
ESI-MS/MS Analysis of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide
This protocol outlines the general parameters for acquiring tandem mass spectrometry (MS/MS) data to investigate the fragmentation pathways.
Instrumentation:
-
A hybrid quadrupole time-of-flight (Q-TOF) or triple quadrupole mass spectrometer equipped with an ESI source.
Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V (optimize for the parent ion)
-
Source Temperature: 120 - 150 °C
-
Desolvation Temperature: 300 - 400 °C
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen)
-
Collision Gas: Argon
-
Collision Energy: Ramped from 10 to 40 eV to observe a range of fragment ions.
-
MS1 Scan Range: m/z 100 - 1000
-
MS/MS Scan Range: m/z 50 - 600 (for the precursor ion at m/z 568.1)
Visualizing Fragmentation and Reaction Pathways
The following diagrams, generated using the DOT language, illustrate the key fragmentation pathway of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide and its synthetic utility.
Caption: Proposed ESI-MS/MS fragmentation of the parent compound.
Caption: Key reactions of the parent compound.
Conclusion
The mass spectrometric analysis of N,N-Bis[2-(tosyloxy)ethyl]-p-toluenesulfonamide and its derivatives is a powerful tool for reaction monitoring and product characterization. The predictable fragmentation patterns, primarily involving the loss of tosyl groups, allow for the unambiguous identification of the parent compound and its key transformation products. By comparing these fragmentation patterns with those of alternative sulfonate esters, researchers can make informed decisions in designing synthetic routes and developing robust analytical methods for their targeted molecules. The provided protocols serve as a starting point for the development of specific and sensitive mass spectrometric assays in the field of drug discovery and development.
A Cost-Benefit Analysis of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide in Aza-macrocycle Synthesis
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the choice of reagents and synthetic pathways is a critical decision that balances efficiency, cost, and environmental impact. N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, a key reagent in the widely utilized Richman-Atkins method for aza-macrocycle synthesis, offers a robust route to these valuable scaffolds. However, a thorough cost-benefit analysis reveals a nuanced picture when compared to modern alternatives that promise milder conditions and improved overall efficiency. This guide provides an objective comparison of this tosyl-based cyclization agent with other methodologies, supported by experimental data, to inform strategic synthetic planning.
Executive Summary
This compound remains a valuable tool for the construction of aza-macrocycles, often providing good yields in the key cyclization step. Its primary drawback lies in the harsh conditions required for the subsequent removal of the three tosyl protecting groups, which can lead to lower overall yields and limit the substrate scope. Alternative protecting groups, such as the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) group, and methodologies employing tert-butyloxycarbonyl (Boc) or trifluorotoluenesulfonyl protecting groups, present compelling advantages in terms of milder deprotection conditions, potentially leading to higher overall yields and "greener" synthetic routes. The ultimate choice of reagent will depend on a careful consideration of substrate compatibility, desired scale, and a comprehensive analysis of the costs associated with reagents, solvents, energy, and waste disposal.
Comparative Data Analysis
The following tables summarize the quantitative data comparing the performance of the traditional tosyl-based method using this compound with the Mtr-protected alternative for the synthesis of a substituted 1,4,7-triazacyclononane derivative.
Table 1: Comparison of Cyclization and Deprotection Yields
| Step | Tosyl (Ts) Method | Mtr Method |
| Cyclization Yield | 55%[1] | 34%[1] |
| Deprotection Yield | 23%[1] | 60%[1] |
| Overall Yield | 12.6%[1] | 20.4% |
Table 2: Comparison of Reaction Conditions
| Parameter | Tosyl (Ts) Method | Mtr Method | Boc Method |
| Protection Reagent | p-Toluenesulfonyl chloride | 4-Methoxy-2,3,6-trimethylbenzenesulfonyl chloride | Di-tert-butyl dicarbonate ((Boc)₂O) |
| Cyclization Conditions | Strong base (e.g., NaH, K₂CO₃) in DMF | Strong base (e.g., NaH, K₂CO₃) in DMF | Not directly applicable for this cyclization |
| Deprotection Conditions | Concentrated H₂SO₄, 90-170°C, prolonged heating[1][2] | Concentrated H₂SO₄, 90°C[1] | Strong acid (e.g., TFA, HCl) at or below room temperature[3][4] |
| Key Advantages | Well-established method, good cyclization yields | Milder deprotection than Ts, higher overall yield in some cases | Very mild deprotection, orthogonal to many other protecting groups |
| Key Disadvantages | Extremely harsh deprotection, safety concerns, limited substrate scope | Lower cyclization yield in some cases, still requires strong acid | Not a direct replacement for the cyclization agent's role |
Experimental Protocols
General Richman-Atkins Cyclization Protocol (Tosyl-Based)
This protocol is a generalized representation of the Richman-Atkins cyclization for the synthesis of aza-macrocycles.
Materials:
-
A suitable N,N'-ditosylated diamine
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
A strong base (e.g., potassium carbonate or sodium hydride)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a solution of the N,N'-ditosylated diamine in anhydrous DMF under an inert atmosphere, add the strong base (e.g., K₂CO₃) and stir the suspension.
-
Add a solution of this compound in anhydrous DMF dropwise to the reaction mixture at an elevated temperature (e.g., 110°C).
-
Maintain the reaction at the elevated temperature for several hours (e.g., 12-24 hours), monitoring the progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford the N-tosylated aza-macrocycle.
Deprotection of N-Tosyl Groups
Warning: This procedure involves the use of hot, concentrated sulfuric acid and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
N-tosylated aza-macrocycle
-
Concentrated sulfuric acid (98%)
Procedure:
-
Add the N-tosylated aza-macrocycle to concentrated sulfuric acid.
-
Heat the mixture to a high temperature (e.g., 90-170°C) and stir for an extended period (several hours to a week), as described by Richman and Atkins.[2]
-
Carefully cool the reaction mixture in an ice bath and slowly pour it onto crushed ice.
-
Neutralize the acidic solution with a strong base (e.g., NaOH) while cooling to maintain a low temperature.
-
Extract the deprotected aza-macrocycle with an appropriate organic solvent.
-
Dry the organic layer, concentrate, and purify the product.
Deprotection of N-Boc Groups
This protocol represents a standard procedure for the removal of the Boc protecting group.
Materials:
-
N-Boc protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., anisole or thioanisole, optional)
Procedure:
-
Dissolve the N-Boc protected amine in dichloromethane.
-
Add trifluoroacetic acid (and a scavenger, if necessary) to the solution at room temperature.[4]
-
Stir the reaction mixture for 1-2 hours, monitoring for the completion of the deprotection.
-
Remove the solvent and excess TFA under reduced pressure.
-
Dissolve the residue in a suitable solvent and neutralize with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extract the deprotected amine and purify as needed.
Visualizing the Synthetic Workflow
The following diagrams, generated using the DOT language, illustrate the logical flow of the synthesis of a substituted 1,4,7-triazacyclononane using the tosyl-based method and the Mtr-based alternative, highlighting the key differences in yields and conditions.
Caption: Comparative workflow of aza-macrocycle synthesis.
Cost-Benefit Analysis Framework
A comprehensive cost-benefit analysis should extend beyond the initial price of the cyclization agent. The following factors should be considered:
-
Reagent Costs: The price of this compound versus the cost of alternative protecting group precursors (e.g., Mtr-Cl, (Boc)₂O) and the corresponding di-tosylated or di-protected starting materials. Prices should be obtained directly from vendors for the required purity and scale.
-
Yield and Throughput: As demonstrated in Table 1, a lower yield in the cyclization step may be offset by a significantly higher yield in the deprotection step, leading to a better overall yield and more efficient use of starting materials.
-
Reaction Conditions: The energy costs associated with prolonged heating at high temperatures for the tosyl deprotection can be substantial, especially at a larger scale. Milder, room-temperature deprotections offered by alternatives like Boc reduce these costs.
-
Solvent and Reagent Consumption: Consider the volume and cost of solvents and reagents required for the reaction, work-up, and purification for each step in the synthetic sequence.
-
Safety and Handling: The use of hot, concentrated sulfuric acid poses significant safety risks and requires specialized equipment and handling procedures, which can add to the operational cost. Milder deprotection reagents are generally safer and easier to handle.
-
Waste Disposal: The neutralization and disposal of large quantities of strong acid can be costly and have environmental implications. "Greener" alternatives with less hazardous byproducts can reduce these costs.
-
Labor and Time: Longer reaction times and more complex work-up and purification procedures increase labor costs. The multi-day deprotection of tosyl groups is a significant time investment compared to the rapid deprotection of Boc groups.
Conclusion
The cost-benefit analysis of using this compound in synthesis reveals a classic trade-off between a well-established method and more modern, efficient alternatives. While the Richman-Atkins cyclization using this reagent can provide good yields for the key ring-closing step, the harsh deprotection conditions are a significant drawback, impacting overall yield, safety, and cost-effectiveness.
For many applications, particularly those involving sensitive functional groups or a desire for "greener" and more economical processes, alternatives such as the Mtr protecting group or designing a synthesis that employs milder protecting groups like Boc should be strongly considered. The initial investment in potentially more expensive starting materials for these alternative routes can be offset by higher overall yields, reduced energy consumption, and lower safety and environmental costs. Researchers and process chemists are encouraged to perform a thorough, case-by-case analysis based on the framework provided to make the most informed decision for their specific synthetic goals.
References
- 1. Synthesis of 2-(p-thiocyanatobenzyl)-1,4,7-triazacyclononane-1,4,7-triacetic acid: application of the 4-methoxy-2,3,6-trimethylbenzenesulfonamide protecting group in the synthesis of macrocyclic polyamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Updating Richman-Atkins for the 21<sup>st</sup> century: Simpler, faster, and greener azamacrocycle synthesis [morressier.com]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Application of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide in Aza-macrocycle Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive review of the applications of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide, a key reagent in the synthesis of aza-macrocycles. Its performance is objectively compared with alternative synthetic strategies, supported by experimental data to inform methodological choices in organic synthesis and drug development.
Introduction
This compound, also known as N,O,O'-Tritosyldiethanolamine, is a cornerstone reagent in the well-established Richman-Atkins synthesis for aza-macrocycles. These cyclic polyamines are crucial building blocks for a wide range of applications, including the development of metal-ion chelators for medical imaging, catalysts, and artificial receptors. The tosyl groups in this reagent serve a dual purpose: as protecting groups for the amine functionalities and as excellent leaving groups during the cyclization step. This guide will delve into the practical applications of this reagent, offering a comparative analysis with alternative methods and providing detailed experimental protocols.
Performance Comparison: The Richman-Atkins Method vs. Alternatives
The primary application of this compound is in the Richman-Atkins method for synthesizing aza-macrocycles like 1,4,7-triazacyclononane (TACN) and its derivatives. This method involves the cyclization of a linear polyamine, protected with tosyl groups, with a di-tosylated glycol.
Alternative Protecting Groups: A Quantitative Comparison
A significant alternative to the p-tolylsulfonyl (Ts) protecting group is the (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) group. A study on the synthesis of a substituted 1,4,7-triazacyclononane provides a direct comparison of these two protecting groups.
| Step | p-Tolylsulfonyl (Ts) Yield | (4-methoxy-2,3,6-trimethylphenyl)sulfonyl (Mtr) Yield | Reference |
| Cyclization | 55% | 34% | [1] |
| Deprotection | 23% | 60% | [1] |
| Overall Yield | ~12.6% | ~20.4% | [1] |
While the initial cyclization yield is higher with the traditional tosyl group, the facile cleavage of the Mtr group results in a significantly higher overall yield, highlighting a key area for process optimization.[1]
Alternative Cyclization Strategies
Beyond the variation of protecting groups, several other methods for the synthesis of aza-macrocycles exist, each with its own set of advantages and disadvantages.
| Method | Description | Advantages | Disadvantages |
| Richman-Atkins | Cyclization of tosyl-protected linear polyamines with tosylated diols. | Good yields, avoids high dilution, well-established. | Harsh deprotection conditions (strong acid, high temperatures). |
| High Dilution | Cyclization is performed at very low reactant concentrations to favor intramolecular over intermolecular reactions. | Conceptually simple. | Low space-time yields, requires large solvent volumes. |
| Metal Template | A metal ion is used to pre-organize the linear precursor, facilitating cyclization. | Can lead to high yields of specific macrocycles. | Removal of the template metal ion can be difficult. |
| Non-Template (e.g., Click Chemistry) | Utilizes highly efficient and specific reactions, such as the copper-catalyzed azide-alkyne cycloaddition, for macrocyclization. | High yields, mild reaction conditions, high functional group tolerance. | May require synthesis of specialized precursors with azide and alkyne functionalities. |
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable replication and adaptation.
Synthesis of 1,4,7-Tris(p-tolylsulfonyl)-1,4,7-triazacyclononane
This protocol is a typical Richman-Atkins cyclization.
Materials:
-
N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine
-
This compound
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A solution of N,N',N''-Tris(p-tolylsulfonyl)diethylenetriamine and this compound in DMF is prepared.
-
Anhydrous potassium carbonate is added to the solution.
-
The mixture is heated with stirring for several hours.
-
The reaction is monitored by thin-layer chromatography (TLC) for the disappearance of starting materials.
-
Upon completion, the reaction mixture is cooled and poured into water to precipitate the crude product.
-
The solid is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization or column chromatography.
Expected Yield: Approximately 75%.[2][3]
Deprotection of 1,4,7-Tris(p-tolylsulfonyl)-1,4,7-triazacyclononane
This protocol describes the removal of the tosyl protecting groups.
Materials:
-
1,4,7-Tris(p-tolylsulfonyl)-1,4,7-triazacyclononane
-
Concentrated sulfuric acid (H₂SO₄)
-
Diethyl ether
-
Sodium hydroxide (NaOH) solution
Procedure:
-
The tritosylated macrocycle is dissolved in concentrated sulfuric acid.
-
The solution is heated at 100°C for an extended period (e.g., 70 hours).
-
The reaction mixture is cooled in an ice bath, and diethyl ether is slowly added to precipitate the polyhydrosulfate salt.
-
The salt is collected by filtration under a nitrogen atmosphere and washed with anhydrous ether.
-
The salt is dissolved in water and neutralized with a 50% sodium hydroxide solution to yield the free amine.
Expected Yield: Can be low and variable, a significant drawback of this method.
Visualizing the Synthesis
The following diagrams illustrate the key synthetic pathways described in this guide.
Caption: Richman-Atkins synthesis of 1,4,7-triazacyclononane.
Caption: Comparison of Ts and Mtr protecting groups in aza-macrocycle synthesis.
Conclusion
This compound remains a valuable and widely used reagent for the synthesis of aza-macrocycles via the Richman-Atkins methodology. Its primary advantages lie in the reliability and generally good yields of the cyclization step. However, the harsh conditions required for the deprotection of the resulting tosylated macrocycle present a significant drawback.
For researchers and drug development professionals, the choice of synthetic route should be guided by the specific requirements of the target molecule. While the traditional Richman-Atkins approach using this compound is a robust method, alternatives such as employing more labile protecting groups like Mtr or exploring entirely different cyclization strategies like click chemistry can offer significant advantages in terms of overall yield and milder reaction conditions. This guide provides the foundational data and protocols to make an informed decision based on the desired outcome, scale of synthesis, and functional group tolerance of the target macrocycle.
References
- 1. Synthesis of polyazamacrocyclic compounds via modified Richman-Atkins cyclization of beta-trimethylsilylethanesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. EP0648211A1 - Synthesis of 1,4,7-triazacyclononane derivatives - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Cyclization Precursors: Analyzing Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The cyclization of linear molecules into macrocycles is a cornerstone strategy in drug discovery and development. This transformation can imbue molecules with enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic properties. However, the efficiency of cyclization is highly dependent on the nature of the linear precursor and the chosen synthetic route. This guide provides a comparative analysis of different cyclization precursors, focusing on peptides, and presents experimental data to inform the selection of the most effective cyclization strategy.
Comparative Analysis of Cyclization Strategies and Yields
The success of a cyclization reaction is often measured by the yield of the desired cyclic monomer, with common challenges including the formation of dimers, oligomers, and epimerization of the C-terminal amino acid.[1] The choice between on-resin and solution-phase cyclization, the type of coupling reagent, and the inherent properties of the linear precursor all play critical roles in the outcome.
On-Resin vs. Solution-Phase Cyclization
On-resin cyclization often benefits from a "pseudo-dilution" effect, where the solid support matrix physically separates the linear peptide chains, thereby minimizing intermolecular reactions that lead to dimerization and oligomerization.[1] This can lead to higher purity of the crude product.[1] In contrast, solution-phase cyclization requires high dilution (typically 0.1-1 mM) to favor the intramolecular reaction, which can be challenging for large-scale synthesis.[1][2] However, some studies have shown that for certain peptide sequences, solution-phase cyclization can be as efficient as the on-resin counterpart, although it may be more prone to dimer formation.[3]
A comparative study on a viral epitope peptide highlighted that solution-phase cyclization of a minimally protected precursor resulted in yields of approximately 10% after extensive purification.[4] In contrast, solid-phase approaches, after optimization to reduce epimerization, proved to be the method of choice for preparing cyclic head-to-tail peptides in satisfactory yields with minimal purification.[4]
Head-to-Tail vs. Side-Chain Cyclization
Head-to-tail cyclization, forming an amide bond between the N- and C-termini of a linear peptide, is a common strategy.[1] The efficiency of this process is highly sequence-dependent.[5] For instance, on-resin cyclization of medium- to large-sized peptides (hexa- to dodecapeptides) using PyBOP has been shown to be nearly quantitative for a vast majority of sequences.[5] Conversely, the cyclization of smaller rings, such as cyclotetrapeptides and cyclopentapeptides, is significantly more challenging and often accompanied by substantial dimer formation.[5]
Side-chain-to-side-chain cyclization offers an alternative approach to introduce conformational constraints. A common method involves forming a disulfide bridge between two cysteine residues. Other strategies include lactam bridge formation between the side chains of amino acids like lysine and aspartic acid or glutamic acid.
Data Presentation: Quantitative Yield Analysis
The following tables summarize quantitative data from various studies on cyclization yields, categorized by the cyclization method and precursor type.
Table 1: On-Resin Head-to-Tail Cyclization of Peptides Using PyBOP/HOBt/DIPEA
| Peptide Size | Cyclization Time | Yield of Cyclic Monomer (%) | Dimer Formation | Reference |
| Hexapeptides and larger | 2 hours | ≥99.96% | <4% of sequences | [5] |
| Tetra- and Pentapeptides | 2 hours | Significantly lower | Significant | [5] |
Table 2: Solution-Phase Head-to-Tail Cyclization of Peptides Using PyBOP
| Peptide Sequence | % Cyclic Monomer | % Linear Precursor Remaining | % Cyclic Dimer/Trimer | Reference |
| Fast cyclizing peptides (on-resin) | Generally high | Variable | Present | [3] |
| Poorly cyclizing peptides (on-resin) | Variable | Variable | Present | [3] |
Table 3: Comparison of On-Resin vs. Solution-Phase Cyclization Yields for a Viral Epitope Analog
| Cyclization Method | Protecting Group Strategy | Yield | Key Observations | Reference |
| Solution-phase | Minimally protected | ~10% | Required several purification steps. | [4] |
| On-resin | Fmoc/tBu/OAI | Inefficient when scaled-up | Practicable but not scalable. | [4] |
| On-resin | Boc/Bzl/OFm | Satisfactory | High epimerization initially, solved by using cesium salt. Method of choice. | [4] |
Experimental Protocols
Detailed methodologies for key cyclization experiments are provided below.
Protocol 1: On-Resin Head-to-Tail Cyclization using PyBOP/HOBt/DIPEA
This protocol is adapted from a study on the global analysis of peptide cyclization efficiency.[3]
-
Peptide Synthesis: The linear peptide is synthesized on a suitable solid support (e.g., TentaGel resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS). The peptide is anchored to the resin via a side chain of an amino acid like glutamic acid.
-
N-terminal Deprotection: The N-terminal Fmoc protecting group is removed by treating the resin-bound peptide with 20% piperidine in DMF.
-
Cyclization Reaction:
-
The resin is washed thoroughly with DMF.
-
A cyclization cocktail consisting of PyBOP (5 equivalents), HOBt (5 equivalents), and DIPEA (10 equivalents) in DMF is prepared.
-
The cyclization cocktail is added to the resin, and the mixture is agitated at room temperature. The reaction time is optimized based on the peptide sequence and ring size (e.g., 2-5 minutes for fast-cyclizing sequences, up to 2.5 hours for more challenging ones).[3]
-
-
Monitoring and Cleavage:
-
The progress of the cyclization can be monitored by cleaving a small amount of peptide from the resin and analyzing it by HPLC and/or MALDI-TOF mass spectrometry.
-
Once the cyclization is complete, the peptide is deprotected and cleaved from the resin using a cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/EDT).
-
-
Purification: The crude cyclic peptide is purified by reverse-phase HPLC.
Protocol 2: Solution-Phase Head-to-Tail Cyclization using HATU
This protocol outlines a general procedure for solution-phase cyclization.
-
Linear Peptide Preparation: The fully protected linear peptide is synthesized on a 2-chlorotrityl chloride resin using SPPS. The peptide is cleaved from the resin while keeping the side-chain protecting groups intact.
-
Purification of Linear Peptide: The crude protected linear peptide is purified by flash chromatography or reverse-phase HPLC.
-
High Dilution Cyclization:
-
The purified linear peptide is dissolved in a large volume of a suitable solvent (e.g., DMF or a mixture of DMF/DCM) to achieve a final concentration of 0.1-1 mM.[1]
-
HATU (1.5 equivalents) and a non-nucleophilic base such as DIPEA (3.0 equivalents) are added to the peptide solution.
-
The reaction is stirred at room temperature for 12-48 hours and monitored by LC-MS.
-
-
Deprotection and Purification:
-
Upon completion of the cyclization, the solvent is removed under reduced pressure.
-
The side-chain protecting groups are removed by treating the cyclic peptide with a TFA-based cleavage cocktail.
-
The crude cyclic peptide is precipitated in cold diethyl ether, purified by reverse-phase HPLC, and lyophilized.
-
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key experimental workflows.
Caption: Workflow for On-Resin Peptide Cyclization.
References
- 1. biotage.com [biotage.com]
- 2. Macrocycles in Drug Discovery—Learning from the Past for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A comparative study of cyclization strategies applied to the synthesis of head-to-tail cyclic analogs of a viral epitope - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (CAS: 16695-22-0), a compound that may be used in the synthesis of various chemical structures. Adherence to these procedures is critical to mitigate risks and ensure compliance with safety regulations.
Safety and Hazard Information
This compound is classified with specific hazards that necessitate careful handling. The following table summarizes the key hazard information derived from safety data sheets (SDS).
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Sensitizer (Category 1) | GHS07 (Exclamation Mark) | Warning | H317: May cause an allergic skin reaction. |
| Hazardous to the Aquatic Environment, Long-term Hazard (Category 4) | No Pictogram | No Signal Word | H413: May cause long lasting harmful effects to aquatic life. |
Personal Protective Equipment (PPE)
To ensure personal safety during handling and disposal, the following personal protective equipment is mandatory:
-
Hand Protection: Wear appropriate protective gloves. Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[1][2]
-
Eye/Face Protection: Use safety glasses with side-shields or chemical safety goggles.
-
Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.
-
Respiratory Protection: For operations that may generate dust, a NIOSH-approved N95 or P95 particulate respirator is recommended.[1]
Step-by-Step Disposal Protocol
The primary disposal route for this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or the environment.
1. Waste Collection and Storage:
- Collect waste material in a dedicated, properly labeled, and sealed container.
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
- Avoid creating dust during collection. Unused material should be swept up carefully.[1]
2. Packaging and Labeling:
- Ensure the waste container is clearly labeled with the chemical name: "this compound" and the associated hazard symbols.
- The container must be securely closed to prevent leaks or spills during transport.
3. Arrange for Professional Disposal:
- Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.
- Provide the disposal company with a copy of the Safety Data Sheet (SDS) for the chemical.
- Follow all local, state, and federal regulations regarding hazardous waste disposal.
4. Decontamination of Labware:
- Thoroughly decontaminate any labware that has come into contact with the chemical using an appropriate solvent.
- Dispose of the contaminated solvent as hazardous waste.
5. Disposal of Contaminated PPE:
- Dispose of contaminated gloves and other disposable PPE as hazardous waste in accordance with applicable laws and good laboratory practices.[1][2]
Spill Response
In the event of a spill, immediately evacuate the area. Wearing appropriate PPE, carefully sweep or vacuum the spilled material and place it into a suitable container for disposal.[3] Avoid generating dust.[1] Ensure adequate ventilation.
Disposal Workflow
The following diagram outlines the logical steps for the proper disposal of this compound.
References
Personal protective equipment for handling N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with N,N-Bis[2-(p-tolylsulfonyloxy)ethyl]-p-toluenesulfonamide (CAS No. 16695-22-0). Adherence to these procedures is paramount for ensuring laboratory safety and research integrity.
Hazard Identification: This chemical may cause skin sensitization and long-lasting harmful effects to aquatic life. It is classified as an irritant, causing eye, skin, and respiratory tract irritation.[1] The toxicological properties have not been fully investigated.[1][2]
Personal Protective Equipment (PPE)
A multi-layered defense is crucial when handling this compound. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield where splashing is possible.[3] | To protect eyes from dust particles and potential splashes of solutions. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[3] | To prevent skin contact. Gloves must be inspected before use and disposed of properly after.[2] |
| Body Protection | A lab coat or chemical-resistant apron should be worn. For larger quantities, chemical-resistant coveralls are recommended.[3] | To protect against skin contact. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., dust mask type N95 (US) or type P1 (EU EN 143)) may be necessary if handling the compound as a powder, in poorly ventilated areas, or where dust is generated.[2][3][4] | To prevent inhalation of airborne particles. |
Operational and Disposal Plans
Handling and Storage:
-
Avoid contact with skin and eyes.[2]
-
Avoid the formation of dust and aerosols.[2]
-
Use in a well-ventilated area, preferably in a certified chemical fume hood.[3]
-
Store in a cool, dry, and well-ventilated area in a tightly closed container.[1]
Spill Management:
-
Evacuate the area and wear appropriate PPE.
-
For small spills, absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for disposal.[3]
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department.[3]
Disposal:
-
Dispose of the chemical and contaminated materials as hazardous waste through a licensed disposal company.[2]
-
Do not allow the product to enter drains.[2]
-
Contaminated packaging should be disposed of as unused product.[2]
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Skin Contact: Wash off with soap and plenty of water. Consult a physician.[2]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[2]
Experimental Workflow
The following diagram outlines the safe handling workflow for this compound.
Caption: Safe handling workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
